molecular formula C8H3ClN2 B101201 4-Chlorophthalonitrile CAS No. 17654-68-1

4-Chlorophthalonitrile

Cat. No.: B101201
CAS No.: 17654-68-1
M. Wt: 162.57 g/mol
InChI Key: SZSLISKYJBQHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophthalonitrile is a valuable organic intermediate characterized by the presence of both a reactive chlorine atom and two nitrile groups on a benzene ring. This unique structure makes it a versatile precursor in chemical synthesis, particularly in the development of more complex functional molecules. In research, it is primarily employed in the construction of phthalocyanines—a class of macrocyclic compounds with notable electronic and optical properties. These phthalocyanines have significant applications in the development of dyes and pigments, organic semiconductors, and photodynamic therapy agents. The compound's monochlorinated structure offers a distinct reactivity profile compared to its polychlorinated analogues, such as tetrachloroisophthalonitrile (a known fungicide), allowing for more selective and targeted synthetic pathways. As a specialist reagent, this compound is essential for advancing studies in materials science and organic chemistry. It is strictly intended for professional laboratory research use and is not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSLISKYJBQHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170150
Record name 4-Chloro-1,2-dicyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17654-68-1
Record name 4-Chloro-1,2-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17654-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,2-dicyanobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17654-68-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-1,2-dicyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,2-dicyanobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-1,2-DICYANOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ35RFZ33U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Chlorophthalonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

4-Chlorophthalonitrile is a substituted aromatic dinitrile compound that serves as a key intermediate in the synthesis of various functionalized molecules, most notably phthalocyanines. Its chemical structure, featuring a benzene ring substituted with a chlorine atom and two adjacent nitrile groups, provides a versatile platform for the development of novel materials and therapeutic agents. The presence of the electron-withdrawing nitrile groups and the reactive chlorine atom makes it a valuable precursor for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional moieties. This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to materials science and drug discovery.

Core Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValue
CAS Number 17654-68-1
Molecular Formula C₈H₃ClN₂
Molecular Weight 162.58 g/mol
Melting Point 130-132 °C[1]
Boiling Point 306.4 ± 27.0 °C at 760 mmHg[1]
Density Data not available
Appearance Solid
IUPAC Name This compound
InChI Key SZSLISKYJBQHQC-UHFFFAOYSA-N
Solubility

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following sections provide expected spectral characteristics based on the analysis of structurally related compounds and general principles of spectroscopy.

¹H and ¹³C NMR Spectroscopy

The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra are crucial for confirming the structure of this compound.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and cyano groups. Based on analogous structures, the aromatic protons would likely appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of 7.5-8.0 ppm.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached groups. The carbons of the nitrile groups are expected to appear in the range of 115-120 ppm. The aromatic carbons will resonate between approximately 120 and 140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Expected FT-IR Peak Assignments:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3100-3000C-H stretchAromatic
~2230-2220C≡N stretchNitrile
~1600-1450C=C stretchAromatic ring
~800-600C-Cl stretchAryl chloride

The strong, sharp absorption band for the nitrile group is a key diagnostic feature in the IR spectrum.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak.

Expected Mass Spectrum Fragmentation:

The mass spectrum should display a molecular ion peak (M⁺) at m/z 162. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 164 with an intensity of about one-third of the molecular ion peak is expected.[3] Fragmentation may occur through the loss of the chlorine atom or the nitrile groups.

Reactivity and Synthesis

Reactivity

The chemical reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring, which is activated towards nucleophilic aromatic substitution (SₙAr). The chlorine atom can be displaced by a variety of nucleophiles, such as amines, phenols, and thiols. This reactivity is the foundation for its use as a building block in the synthesis of more complex molecules.

Synthesis of this compound

While specific industrial synthesis protocols for this compound are not detailed in the available literature, a plausible laboratory-scale synthesis can be envisioned starting from 4-chlorophthalic acid or its anhydride, followed by amidation and subsequent dehydration to form the nitrile groups.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general methodology for the reaction of this compound with a nucleophile, exemplified by the synthesis of a phenoxy-substituted derivative. This reaction is analogous to the synthesis of 3-(4-Chlorophenoxy)phthalonitrile from 3-nitrophthalonitrile.[4][5]

Objective: To synthesize a 4-(substituted-phenoxy)phthalonitrile derivative.

Materials:

  • This compound

  • A substituted phenol (e.g., 3-aminophenol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the substituted phenol (1.1 equivalents) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the reaction mixture.

  • Heat the mixture to a temperature between 80-120 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a mixture of ice and water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water, followed by a wash with cold methanol to remove unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G reagents This compound + Substituted Phenol + K₂CO₃ in DMF reaction Heat (80-120 °C) 12-24 hours reagents->reaction 1 workup Precipitation in Ice/Water reaction->workup 2 purification Filtration & Washing workup->purification 3 product 4-(Substituted-phenoxy) -phthalonitrile purification->product 4 G start This compound + Other Phthalonitriles reaction Cyclotetramerization (e.g., with metal salt) start->reaction product Asymmetrically Substituted Phthalocyanine reaction->product

References

An In-depth Technical Guide to Chlorinated Phthalonitriles for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the inquiry for information on 4-Chlorophthalonitrile. Extensive database searches indicate that this compound, systematically named 4-chlorobenzene-1,2-dicarbonitrile, is not a commonly available or well-documented compound, and a specific CAS number could not be identified. However, the broader class of chlorinated phthalonitriles is of significant interest in materials science and as precursors in medicinal chemistry. This document provides a comprehensive overview of closely related, well-characterized chlorinated phthalonitriles, including tetrachlorophthalonitrile and 4,5-dichlorophthalonitrile. The guide details their chemical properties, synthesis protocols, and applications, with a focus on their relevance to drug development and materials science.

Introduction to Chlorinated Phthalonitriles

Chlorinated phthalonitriles are a class of organic compounds characterized by a benzene ring substituted with two adjacent nitrile (-C≡N) groups and one or more chlorine atoms. The electron-withdrawing nature of both the nitrile and chloro substituents significantly influences the chemical reactivity of the aromatic ring, making these compounds valuable precursors for a variety of chemical syntheses. They are notably used in the production of phthalocyanines, which are large, aromatic macrocyclic compounds with diverse applications as dyes, pigments, and in photodynamic therapy. In the context of drug discovery, the introduction of chlorine atoms into a molecule can modulate its pharmacokinetic and pharmacodynamic properties.[1][2]

Comparative Data of Key Chlorinated Phthalonitriles

Due to the lack of specific data for this compound, this section provides a comparative summary of the physicochemical properties of tetrachlorophthalonitrile and 4,5-dichlorophthalonitrile, for which extensive data is available.

PropertyTetrachlorophthalonitrile4,5-Dichlorophthalonitrile
CAS Number 1953-99-7[3][4][5][6]139152-08-2[7][8]
Molecular Formula C₈Cl₄N₂[3][4][5][6]C₈H₂Cl₂N₂[7][8]
Molecular Weight 265.91 g/mol [3][4][6]197.02 g/mol [8]
Appearance White to off-white crystalline powderNot specified
Melting Point 249-252 °C (decomposes)[3]180-184 °C[8]
Solubility Low in water, soluble in nonpolar organic solvents[3]Not specified
IUPAC Name 3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile[3]4,5-dichlorobenzene-1,2-dicarbonitrile[7]

Experimental Protocols: Synthesis of Chlorinated Phthalonitriles

The synthesis of chlorinated phthalonitriles can be achieved through various methods. Below are generalized experimental protocols for the preparation of these compounds.

General Synthesis of Tetrachlorophthalonitrile

A common industrial method for the production of tetrachlorophthalonitrile involves the chlorination of phthalonitrile. This process is typically carried out in the gas phase at elevated temperatures in a fluidized bed reactor.

Materials:

  • Phthalonitrile

  • Chlorine gas

  • Nitrogen gas

  • Activated charcoal catalyst

Procedure:

  • Phthalonitrile is vaporized and carried by a stream of nitrogen into a mixing tank.

  • The vaporized phthalonitrile is then mixed with chlorine gas. A typical molar ratio is 2 parts phthalonitrile vapor to 7 parts chlorine and 20 parts nitrogen.

  • The gas mixture is passed through a fluidized bed reactor containing an activated charcoal catalyst.

  • The reaction is maintained at a temperature of approximately 250°C and a pressure of 0.05 MPa.

  • The product gas stream is then passed through a fixed-bed reactor under similar conditions to ensure complete reaction.

  • The resulting tetrachlorophthalonitrile is collected by condensation and purified by drying. This process can achieve yields of 85-95% with a product purity of 98%.

Applications in Research and Drug Development

Chlorinated phthalonitriles serve as versatile building blocks in organic synthesis, particularly for creating more complex molecules with potential biological activity.

Precursors to Phthalocyanines

A primary application of chlorinated phthalonitriles is in the synthesis of phthalocyanines. The chlorine atoms can be substituted by various functional groups through nucleophilic aromatic substitution reactions, allowing for the fine-tuning of the resulting phthalocyanine's electronic and photophysical properties. These tailored phthalocyanines are investigated for applications in photodynamic therapy, where they act as photosensitizers to generate cytotoxic reactive oxygen species upon light activation.

Role in Medicinal Chemistry

The incorporation of chlorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The nitrile group is also a key pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. While this compound itself is not documented as a direct pharmaceutical intermediate, its hypothetical reactivity would make it a candidate for synthesizing novel heterocyclic compounds for biological screening. The general workflow often involves the displacement of the chloro group by a nucleophile, such as an amine or a phenol, to introduce new functionalities.

Visualizations

General Synthetic Workflow for Phthalonitrile Derivatives

The following diagram illustrates a generalized workflow for the nucleophilic aromatic substitution reaction of a chlorinated phthalonitrile, a common pathway for generating diverse derivatives for further investigation.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation cluster_downstream Downstream Applications Start1 Chlorinated Phthalonitrile (e.g., Tetrachlorophthalonitrile) Product Substituted Phthalonitrile Derivative Start1->Product Nucleophilic Aromatic Substitution Start2 Nucleophile (e.g., Phenol, Amine) Start2->Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Product Base Base (e.g., K2CO3) Base->Product App1 Phthalocyanine Synthesis Product->App1 App2 Bioactive Molecule Synthesis Product->App2

Caption: Generalized workflow for the synthesis of substituted phthalonitrile derivatives.

References

An In-depth Technical Guide to 4-Chlorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 4-Chlorophthalonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key data in a structured format and includes a representative experimental workflow for its synthesis and characterization.

Core Molecular Information

This compound is a chlorinated aromatic dinitrile compound. Its chemical structure consists of a benzene ring substituted with one chlorine atom and two adjacent nitrile (-C≡N) groups.

Molecular Structure and Weight

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₃ClN₂[1]
Molecular Weight 162.58 g/mol
IUPAC Name This compound[1]
CAS Number 17654-68-1[1]
InChI 1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H[1]
InChIKey SZSLISKYJBQHQC-UHFFFAOYSA-N[1]
Physicochemical Properties

The known physical and chemical properties of this compound are detailed in the following table.

PropertyValue
Physical Form Solid[1]
Melting Point 130-132 °C[1]
Boiling Point 306.4 ± 27.0 °C at 760 mmHg[1]
Purity 97%[1]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound were not found in the immediate search, a representative methodology can be adapted from the synthesis of structurally similar compounds, such as 3-(4-Chlorophenoxy)phthalonitrile, which is prepared via a nucleophilic aromatic substitution reaction.[2] The following is a generalized workflow for the synthesis and characterization of a substituted phthalonitrile derivative.

General Synthesis and Characterization Workflow

experimental_workflow start Start: Reactants and Reagents reactants Substituted Phthalonitrile Precursor + Nucleophile + Anhydrous Potassium Carbonate + Anhydrous DMF start->reactants 1. Preparation reaction Nucleophilic Aromatic Substitution Reaction (e.g., 80-100 °C, 12-24 hours under inert atmosphere) reactants->reaction 2. Synthesis monitoring Reaction Monitoring (TLC) reaction->monitoring 3. In-process Control workup Work-up: - Cool to room temperature - Precipitate in cold deionized water monitoring->workup 4. Quenching and Precipitation filtration Vacuum Filtration and Washing (with deionized water and cold methanol) workup->filtration 5. Isolation product Crude this compound Derivative filtration->product purification Purification (e.g., Recrystallization) product->purification 6. Purification final_product Pure this compound Derivative purification->final_product characterization Characterization: - NMR Spectroscopy - IR Spectroscopy - Mass Spectrometry - Elemental Analysis final_product->characterization 7. Analysis end End: Characterized Product characterization->end

A generalized workflow for the synthesis and characterization of a this compound derivative.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific signaling pathways in which this compound is directly involved. Phthalonitrile derivatives are, however, known precursors in the synthesis of phthalocyanines, which have applications in various fields, including as photosensitizers in photodynamic therapy. The biological activity of this compound itself would require further investigation.

Conclusion

This technical guide provides the fundamental molecular and physicochemical data for this compound, along with a representative experimental workflow for the synthesis of related compounds. The provided information serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. Further research is warranted to elucidate the potential biological activities and signaling pathway interactions of this compound.

References

Navigating the Solubility Landscape of 4-Chlorophthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical parameter in chemical synthesis, purification, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent (polarity), temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

As a chlorinated aromatic nitrile, 4-Chlorophthalonitrile possesses both polar (nitrile groups) and non-polar (chlorinated benzene ring) characteristics, leading to a nuanced solubility profile across different organic solvents.

Qualitative Solubility Profile

Based on the general principles of solubility and data from structurally related compounds like tetrachlorophthalonitrile, a qualitative assessment of this compound's solubility can be inferred. It is expected to exhibit higher solubility in non-polar and moderately polar organic solvents due to the presence of the aromatic ring and the chlorine substituent. Its solubility in highly polar solvents like water is anticipated to be low.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesAnticipated SolubilityRationale
Non-Polar Hexane, Toluene, BenzeneGood to ModerateThe non-polar aromatic ring is the dominant feature, favoring interaction with non-polar solvents.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Good to ModerateThe nitrile groups can engage in dipole-dipole interactions with these solvents.[1]
Polar Protic Methanol, EthanolModerate to LowThe potential for hydrogen bonding with the nitrile groups is present but may be sterically hindered.
Highly Polar WaterLowThe large, non-polar chlorinated aromatic structure is expected to have unfavorable interactions with water.[2]

Experimental Protocol for Solubility Determination: Isothermal Gravimetric Method

For researchers requiring precise quantitative solubility data, the isothermal gravimetric method is a reliable and widely used technique.[3][4][5] This method involves preparing a saturated solution at a constant temperature, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment:
  • This compound (solute)

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Syringe filters (chemically compatible with the solvent)

  • Glass vials with screw caps

  • Pipettes

  • Oven or vacuum oven

Step-by-Step Procedure:
  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a true equilibrium with the saturated solution is reached.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution becomes fully saturated.

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed vial. This step removes any remaining undissolved microcrystals.

  • Mass Determination of the Saturated Solution: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

  • Solvent Evaporation: Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound.

  • Mass Determination of the Solute: Once all the solvent has been removed, cool the vial to room temperature in a desiccator and weigh it. The mass of the residue corresponds to the mass of the dissolved this compound.

  • Calculation: The solubility (S) can be expressed in various units, such as grams of solute per 100 g of solvent:

    S = (mass of solute / mass of solvent) * 100

    Where:

    • mass of solute = (mass of vial + solute) - (mass of empty vial)

    • mass of solvent = (mass of vial + solution) - (mass of vial + solute)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Measurement cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known amount of solvent prep1->prep2 equilibration Equilibrate in thermostatic shaker (Constant Temperature & Agitation) prep2->equilibration settling Allow solid to settle (Constant Temperature) equilibration->settling sampling Withdraw supernatant with pre-warmed syringe settling->sampling filtration Filter into pre-weighed vial sampling->filtration weigh_solution Weigh vial with saturated solution filtration->weigh_solution evaporation Evaporate solvent weigh_solution->evaporation weigh_solute Weigh vial with solute residue evaporation->weigh_solute calculation Calculate solubility weigh_solute->calculation

Caption: Isothermal Gravimetric Solubility Determination Workflow.

Conclusion

While a comprehensive quantitative database for the solubility of this compound in various organic solvents is not currently available, this guide provides researchers with the foundational knowledge and practical methodology to determine this crucial parameter. By understanding the qualitative solubility profile and implementing the detailed experimental protocol, scientists and drug development professionals can generate the precise data needed for their specific applications, thereby facilitating more efficient and informed research and development processes.

References

Spectroscopic Profile of 4-Chlorophthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chlorophthalonitrile, a key building block in the synthesis of phthalocyanines and other functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. The guide includes structured data tables for easy reference and detailed experimental protocols for acquiring and analyzing the spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.9 - 7.7Multiplet-Aromatic Protons

Note: Data is predicted based on the analysis of structurally similar compounds such as 4-chlorobenzonitrile. The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~140 - 128Aromatic Carbons
~116 - 114Nitrile Carbons (C≡N)
~115 - 110Carbon attached to Chlorine (C-Cl)
~110 - 105Carbons adjacent to Nitrile groups

Note: This is a predicted spectrum. The chemical shifts in ¹³C NMR are sensitive to the solvent and substitution patterns on the aromatic ring.

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2235 - 2220Strong, SharpC≡N stretch of the nitrile groups
~1600 - 1450Medium to StrongAromatic C=C ring stretching
~1100 - 1000StrongC-Cl stretch
~850 - 800Strongpara-disubstituted C-H out-of-plane bend
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
λ_max (nm)Molar Absorptivity (ε)Transition
~230 - 240Highπ → π
~280 - 290Mediumn → π

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[2][3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4]

  • Data Analysis: The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants are analyzed to assign the signals to the specific protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • A small amount of this compound (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.[5]

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

  • Instrumentation: An FT-IR spectrometer is used.[6]

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.[6]

  • Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the various functional groups.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻³ M.[6][8][9] Serial dilutions are made to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.[6]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[6]

  • Data Acquisition: The sample and reference cuvettes (containing the pure solvent) are placed in the spectrophotometer. The absorption spectrum is recorded over a wavelength range of 200-400 nm.[6]

  • Data Analysis: The wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity values (ε) are determined from the spectrum.

Visualization of Experimental Workflow

The general workflow for the complete spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq UV_Acq UV-Vis Spectrophotometer Prep_UV->UV_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data UV_Data UV-Vis Spectrum (λ_max, Molar Absorptivity) UV_Acq->UV_Data Interpretation Structural Elucidation & Compound Characterization NMR_Data->Interpretation IR_Data->Interpretation UV_Data->Interpretation

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can utilize this information for compound identification, purity assessment, and for predicting the properties of derived materials. It is important to note that the predicted data should be confirmed by experimental analysis of the authentic compound.

References

4-Chlorophthalonitrile: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Chlorophthalonitrile (CAS No. 17654-68-1). The following sections detail the physical and chemical properties, hazard identification, and crucial safety protocols for personal protection, emergency procedures, and safe handling of this compound in a laboratory setting.

Compound Identification and Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 17654-68-1
Molecular Formula C₈H₃ClN₂
Molecular Weight 162.58 g/mol [1]
Appearance Solid
Melting Point 130-132 °C
Boiling Point 306.4 ± 27.0 °C at 760 mmHg
Storage Temperature Room Temperature, Sealed in Dry Conditions

Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal WordReference(s)
Skin Irritation2H315: Causes skin irritationGHS07Warning
Eye Irritation2AH319: Causes serious eye irritationGHS07Warning

Note: The GHS classification is based on available data and may be subject to revision as more information becomes available.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following PPE is recommended:

  • Eye Protection: Safety goggles or a face shield should be worn at all times.[2]

  • Hand Protection: Impervious gloves, such as nitrile rubber, are required.

  • Skin and Body Protection: A lab coat or impervious protective clothing should be worn. In situations with a risk of significant exposure, protective boots may be necessary.[2]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if dust or aerosols are generated, a dust respirator or a self-contained breathing apparatus (SCBA) should be used.[2]

It is crucial to have a safety shower and eye bath readily accessible in the work area.

PPE_Workflow start Entering Laboratory don_ppe Don Personal Protective Equipment start->don_ppe end Leaving Laboratory lab_coat Wear Lab Coat don_ppe->lab_coat gloves Wear Impervious Gloves lab_coat->gloves eye_protection Wear Safety Goggles / Face Shield gloves->eye_protection respirator Use Respirator (if required) eye_protection->respirator handle_chemical Handle this compound respirator->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate doff_ppe Doff Personal Protective Equipment decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands wash_hands->end

Figure 1: General Laboratory Workflow for Handling this compound.

Safe Handling and Storage

To ensure a safe laboratory environment, the following handling and storage procedures should be strictly followed:

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Prevent the formation of dust and aerosols.[2]

    • Wash hands and face thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the work area.[3]

  • Storage:

    • Keep the container tightly closed.[2]

    • Store in a cool, dark, and dry place.[2]

    • Store locked up and away from incompatible materials such as oxidizing agents.[2]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

The following first aid measures should be taken in case of exposure:

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2][4]

  • Ingestion: If swallowed, rinse the mouth. Immediately call a POISON CENTER or doctor.[2][3]

First_Aid_Decision_Tree exposure Exposure to this compound inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eyes Rinse Eyes with Water for Several Minutes eye_contact->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth call_poison_center_inhalation Call POISON CENTER or Doctor if Unwell move_to_fresh_air->call_poison_center_inhalation wash_skin Wash with Soap and Water remove_clothing->wash_skin seek_medical_advice_skin Seek Medical Advice if Irritation Persists wash_skin->seek_medical_advice_skin remove_contacts Remove Contact Lenses rinse_eyes->remove_contacts seek_medical_advice_eye Get Medical Advice if Irritation Persists remove_contacts->seek_medical_advice_eye call_poison_center_ingestion Immediately Call POISON CENTER or Doctor rinse_mouth->call_poison_center_ingestion

Figure 2: First Aid Decision Tree for this compound Exposure.
Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[2]

  • Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides.[2]

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.[2]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment. Keep unnecessary personnel away from the spill area.[2]

  • Environmental Precautions: Prevent the product from entering drains.[2]

  • Containment and Cleaning Up: For a dry spill, sweep the dust into an airtight container, avoiding dispersal. Dispose of the collected material in accordance with local regulations.[2]

Experimental Protocols

While specific experimental protocols for determining the toxicity of this compound are not publicly available, the following are general methodologies used for similar chemical compounds.

Acute Oral Toxicity (General Protocol - OECD 423)
  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are housed in suitable cages and fasted overnight before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality data.

Skin Irritation/Corrosion (General Protocol - OECD 404)
  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation of the Skin: The fur is clipped from the dorsal area of the trunk of the test animals.

  • Application of the Test Substance: A small amount of the test substance is applied to a small area of the clipped skin and covered with a gauze patch.

  • Exposure and Observation: The patch is removed after a specified period (e.g., 4 hours), and the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring and Classification: The degree of skin reaction is scored, and the substance is classified based on the severity and reversibility of the observed effects.

Acute Eye Irritation/Corrosion (General Protocol - OECD 405)
  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Application of the Test Substance: A small amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring and Classification: The ocular reactions are scored, and the substance is classified based on the severity and reversibility of the observed effects.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable local, state, and federal regulations.

References

Reactivity of the Chlorine Atom in 4-Chlorophthalonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 4-chlorophthalonitrile, a versatile building block in the synthesis of functionalized aromatic compounds. The electron-withdrawing nature of the two nitrile groups activates the chlorine atom for nucleophilic aromatic substitution (SNAr), making it a valuable precursor for a wide range of derivatives, including phthalocyanines, which have applications in materials science and medicinal chemistry.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for the chlorine atom in this compound is nucleophilic aromatic substitution. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The presence of the two electron-withdrawing nitrile groups para and meta to the chlorine atom stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.

The general mechanism for the SNAr reaction of this compound is a two-step addition-elimination process. The first step, which is typically rate-determining, involves the attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored. Recent studies suggest that for some SNAr reactions, the mechanism may be concerted rather than stepwise, particularly with good leaving groups like chlorine.

Comparative Reactivity of Nucleophiles

While specific kinetic data for the reaction of this compound with various nucleophiles is not extensively available in the literature, general principles of nucleophilicity and SNAr reactions allow for a qualitative comparison. The reactivity of nucleophiles is influenced by factors such as basicity, polarizability, and steric hindrance.

  • Thiols (Thiolates): Thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability of the sulfur atom. They are generally more reactive than corresponding alkoxides or amines.

  • Amines: Amines are effective nucleophiles, with their reactivity being dependent on their basicity and steric accessibility. Primary and secondary amines readily react with activated aryl halides.

  • Phenols (Phenoxides): Phenols require deprotonation by a base to form the more nucleophilic phenoxide ion. The reactivity of substituted phenoxides is influenced by the electronic effects of the substituents on the phenyl ring.

Quantitative Data on Nucleophilic Substitution Reactions

Quantitative data for the reaction of this compound is limited. However, data from the closely related and highly reactive 4-nitrophthalonitrile provides valuable insights into expected yields and reaction conditions. The following table summarizes representative data for the nucleophilic substitution on 4-nitrophthalonitrile, which can serve as a benchmark for reactions with this compound.

NucleophileReagentBaseSolventTemperature (°C)Time (h)Yield (%)
4-Aminophenol4-NitrophthalonitrileK₂CO₃DMF80485
3-Aminophenol4-NitrophthalonitrileK₂CO₃DMF80488
2-Aminophenol4-NitrophthalonitrileK₂CO₃DMF80482
2-Methoxyphenol4-NitrophthalonitrileK₂CO₃DMF/H₂O80-902.575[1]
3-Methoxyphenol4-NitrophthalonitrileK₂CO₃DMF/H₂O80-902.589[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-substituted phthalonitriles via nucleophilic aromatic substitution. While the examples are based on reactions with 4-nitrophthalonitrile, they are directly adaptable for this compound, with potential adjustments to reaction times and temperatures to account for the difference in the leaving group.

Protocol 1: Synthesis of 4-(4-Aminophenoxy)phthalonitrile

Materials:

  • This compound

  • 4-Aminophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-aminophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to this compound.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing an excess of cold deionized water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterize the final product using FTIR, ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of 4-(Arylthio)phthalonitrile

Materials:

  • This compound

  • Arylthiol (e.g., Thiophenol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Dichloromethane

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the arylthiol (1.1 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir for 30 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by spectroscopic methods.

Visualizations

General SNAr Mechanism

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow for Synthesis of 4-Phenoxyphthalonitrile

Experimental_Workflow start Start: Reactants reactants Mix this compound, Phenol, and K₂CO₃ in DMF start->reactants heating Heat mixture to 80-100 °C reactants->heating monitoring Monitor reaction progress by TLC heating->monitoring monitoring->heating No completion Reaction Complete monitoring->completion Yes workup Cool and pour into water completion->workup filtration Filter to collect crude product workup->filtration extraction Dissolve in organic solvent and perform liquid-liquid extraction filtration->extraction drying Dry organic layer and evaporate solvent extraction->drying purification Purify by recrystallization or column chromatography drying->purification characterization Characterize final product (NMR, IR, MS) purification->characterization end End: Pure Product characterization->end

Caption: Step-by-step workflow for the synthesis of 4-phenoxyphthalonitrile.

Logical Relationship of Factors Affecting Reactivity

Reactivity_Factors Reactivity Reactivity of Chlorine in This compound EWG Electron-Withdrawing Groups (-CN) EWG->Reactivity Increases Nucleophile Nucleophile Properties Nucleophile->Reactivity Influences Basicity Basicity Nucleophile->Basicity Polarizability Polarizability Nucleophile->Polarizability Sterics Steric Hindrance Nucleophile->Sterics Solvent Solvent Polarity Solvent->Reactivity Affects rate LeavingGroup Leaving Group Ability (Cl⁻) LeavingGroup->Reactivity Determines ease of displacement

Caption: Factors influencing the SNAr reactivity of this compound.

References

An In-depth Technical Guide to the Potential Applications of Chlorinated Phthalonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated phthalonitriles are a versatile class of aromatic compounds characterized by a benzene ring substituted with two adjacent nitrile (-CN) groups and one or more chlorine atoms. Their unique chemical structure makes them valuable precursors for a range of high-performance materials and functional molecules. The presence of chlorine atoms significantly influences the reactivity and properties of the resulting materials, imparting enhanced thermal stability, flame retardancy, and specific electronic characteristics. This technical guide provides a comprehensive overview of the potential applications of chlorinated phthalonitriles, with a focus on their use in the synthesis of high-performance polymers and as building blocks for medically relevant phthalocyanine dyes. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, comparative quantitative data, and visualizations of key processes and pathways.

High-Performance Phthalonitrile Resins

Chlorinated phthalonitriles are key monomers in the production of phthalonitrile resins, a class of thermosetting polymers renowned for their exceptional performance in extreme environments.[1][2] These resins are polymerized through a thermally induced cyclotrimerization of the nitrile groups, forming a highly cross-linked network of triazine and phthalocyanine rings.[3] This robust, aromatic network structure is responsible for their outstanding properties.

Properties of Chlorinated Phthalonitrile Resins

The incorporation of chlorine into the phthalonitrile monomer enhances several key properties of the resulting cured polymer. These resins exhibit exceptional thermal and oxidative stability, with the ability to withstand temperatures exceeding 300°C for extended periods. They also demonstrate inherent flame retardancy, low moisture absorption, and excellent mechanical strength.[4]

Below is a comparative summary of the typical properties of cured phthalonitrile resins, including those derived from chlorinated precursors and in composite forms.

Property3-(4-Chlorophenoxy)phthalonitrile Resin (Expected)Bisphenol A-based PhthalonitrilePhthalonitrile Resin with SiC Microparticles (20 wt%)Carbon Fiber Reinforced Phthalonitrile CompositeCarbon Fiber Reinforced Epoxy Composite
Glass Transition Temperature (Tg) > 400 °C284.8 °C[5]338 °C[6]> 350 °C[7]-
Decomposition Temperature (Td5%, in N2) > 500 °C439.6 °C[5]Significantly improved[6]--
Char Yield at 800 °C (in N2) > 70%62.1%[5]Significantly improved[6]--
Storage Modulus at 30 °C --3.1 GPa[6]--
Flexural Strength --Enhanced[6]> 120 MPa[8]196.2 MPa (dry)[9]
Flexural Modulus --Enhanced[6]4.3 GPa[8]16.02 GPa (dry)[9]
Compressive Strength ---72.2 MPa (C/C composite)[10]102.3 MPa (dry)[9]
Water Absorption < 1.5%--< 3% (boiling water, 50h)[5]-

Experimental Protocols: Synthesis and Polymerization

Synthesis of Chlorinated Phthalonitrile Monomers

A common method for the synthesis of chlorinated phthalonitriles is through nucleophilic aromatic substitution. The following protocols detail the synthesis of 4,5-dichlorophthalonitrile.

Protocol 1: Synthesis of 4,5-Dichlorophthalonitrile from 4,5-Dichlorophthalic Acid [11]

Materials:

  • 4,5-Dichlorophthalic acid

  • Acetic anhydride

  • Formamide

  • 25% Ammonia solution

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Ether

  • Ice

Procedure:

  • Formation of 4,5-Dichlorophthalic Anhydride: Dissolve 4.7 g (20 mmol) of 4,5-dichlorophthalic acid in 15-20 mL of acetic anhydride and reflux at 140°C for 3 hours. Cool to room temperature, filter the crystalline product, wash three times with ether, and dry.

  • Formation of 4,5-Dichlorophthalamide: Dissolve the obtained 4,5-dichlorophthalic anhydride (2.17 g, 10 mmol) in 4 mL of formamide and reflux at 160°C for 3 hours. Pour the hot reaction mixture into a larger flask and cool to room temperature. Add 50 mL of 25% ammonia solution and stir for 24 hours. Add another 20 mL of 25% ammonia solution and stir for an additional 24 hours. Filter the precipitate, wash thoroughly with distilled water, dry, and then wash with ether.

  • Formation of 4,5-Dichlorophthalonitrile: Add the dried 4,5-dichlorophthalamide (1.165 g, 5 mmol) to 10 mL of DMF to dissolve it completely. In an ice bath, slowly add 7 mL of POCl3 dropwise over approximately 1 hour. Continue the reaction in the ice bath for 5 hours. Pour the reaction solution into ice water to induce crystallization. Filter the product, wash extensively with distilled water, and dry to obtain pure 4,5-dichlorophthalonitrile.

Protocol 2: Synthesis of 4,5-Dichlorophthalonitrile from 4,5-Dichlorophthalamide using Phosgene [12]

Materials:

  • 4,5-Dichlorophthalamide

  • Dry dimethylaniline

  • Dry chlorobenzene

  • Phosgene

  • Ice

Procedure:

  • Suspend approximately 1 mol of 4,5-dichloro-phthalamide in about 3 mols of dry dimethylaniline contained in an excess of dry chlorobenzene.

  • Pass in approximately 2.2 mols of phosgene at a rate corresponding to its absorption while maintaining the reaction temperature between about 80°C to 90°C.

  • After the reaction is complete, cool the mixture and dilute it with water.

  • Recover the 4,5-dichlorophthalonitrile product. The product can be purified by crystallization from ethyl alcohol.

Synthesis of 4,5-Dichlorophthalonitrile A 4,5-Dichlorophthalic Acid B 4,5-Dichlorophthalic Anhydride A->B Acetic Anhydride, 140°C C 4,5-Dichlorophthalamide B->C Formamide, 160°C then NH3 solution D 4,5-Dichlorophthalonitrile C->D POCl3, DMF, 0°C

A simplified workflow for the synthesis of 4,5-dichlorophthalonitrile.
Curing of Chlorinated Phthalonitrile Resins

The curing process transforms the monomer into a highly cross-linked, robust thermoset. This is typically achieved through heating, often in the presence of a curing agent.

Protocol 3: Thermal Curing of a Chlorinated Phthalonitrile Resin

Materials:

  • Chlorinated phthalonitrile monomer (e.g., 3-(4-chlorophenoxy)phthalonitrile)

  • Curing agent (e.g., an aromatic diamine, optional)

  • High-temperature mold

  • Vacuum oven or furnace with programmable temperature control

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Mixing: Thoroughly mix the chlorinated phthalonitrile monomer with the curing agent (if used), typically at 1-5 wt%. This can be done by melt blending above the monomer's melting point.

  • Degassing: Pour the molten mixture into a preheated mold and place it in a vacuum oven. Apply vacuum to remove any entrapped air or volatiles.

  • Curing: Place the mold in a furnace under an inert atmosphere and apply a staged heating profile. A typical curing cycle might be:

    • Heat to 250°C and hold for 2 hours.

    • Increase the temperature to 280°C and hold for 4 hours.

    • Further increase to 320°C and hold for 8 hours.

  • Cooling: After the curing cycle, slowly cool the oven to room temperature to prevent thermal shock and cracking of the resin.

Curing Process of Chlorinated Phthalonitrile Resin cluster_prep Preparation cluster_process Processing cluster_cure Curing A Mix Monomer and Curing Agent B Melt Blending A->B C Pour into Mold B->C D Degas in Vacuum Oven C->D E Staged Heating (e.g., 250-320°C) D->E F Inert Atmosphere G Cured Polymer E->G Polymerization

A generalized workflow for the curing of chlorinated phthalonitrile resins.

Medicinal Applications: Phthalocyanines in Photodynamic Therapy

Chlorinated phthalonitriles are crucial precursors for the synthesis of chlorinated phthalocyanines (Pcs). Phthalocyanines are large, aromatic macrocyclic compounds that can chelate a central metal atom.[1][13] Their strong absorption in the red and near-infrared regions of the electromagnetic spectrum makes them excellent photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment.[14][15]

Synthesis of Chlorinated Phthalocyanines

The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile derivatives at high temperatures, often in the presence of a metal salt.

Protocol 4: General Synthesis of Octachloro-Substituted Metal Phthalocyanines (MPcCl8) [13]

Materials:

  • 4,5-Dichlorophthalonitrile

  • Metal chloride (e.g., CoCl2, ZnCl2, VOCl3)

  • 1-Chloronaphthalene

Procedure:

  • In a suitable reaction vessel, reflux a mixture of 4,5-dichlorophthalonitrile and the corresponding metal chloride in 1-chloronaphthalene.

  • Maintain the reflux with constant stirring for approximately 2 hours.

  • After cooling, the product can be isolated and purified.

Protocol 5: Synthesis of Hexadecachlorophthalocyanine from Tetrachlorophthalonitrile [16][17]

Details:

  • The pure hexadecachlorophthalocyanine can be prepared from commercially available tetrachlorophthalonitrile. This method avoids the use of urea and other potential nucleophiles that can lead to partial dechlorination.[16][17] The reaction is typically a cyclotetramerization at elevated temperatures.

Mechanism of Action in Photodynamic Therapy

Photodynamic therapy with phthalocyanine-based photosensitizers involves the generation of reactive oxygen species (ROS) upon light activation, leading to cancer cell death through apoptosis or necrosis.[14]

Upon administration, the phthalocyanine photosensitizer preferentially accumulates in tumor tissue.[18] Irradiation with light of a specific wavelength excites the photosensitizer from its ground state to an excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then react with molecular oxygen in the surrounding tissue via two pathways:

  • Type I Reaction: Electron transfer to produce superoxide anions (O2•−).

  • Type II Reaction: Energy transfer to generate highly reactive singlet oxygen (1O2).

These ROS can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, ultimately triggering cell death pathways. In many cases, the intrinsic apoptosis pathway is activated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[8][19]

Mechanism of Phthalocyanine-Mediated Photodynamic Therapy cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_cell_death Cellular Effects PS_ground Phthalocyanine (Ground State) PS_singlet Excited Singlet State PS_ground->PS_singlet Light Absorption (600-700 nm) PS_triplet Excited Triplet State PS_singlet->PS_triplet Intersystem Crossing O2 Molecular Oxygen (O2) PS_triplet->O2 Energy/Electron Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) O2->ROS Cell Cancer Cell Damage Oxidative Damage (Lipids, Proteins, DNA) Cell->Damage ROS Attack Apoptosis Apoptosis Damage->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

A simplified overview of the mechanism of photodynamic therapy.
Signaling Pathway of Zinc(II) Phthalocyanine (ZnPc) Induced Apoptosis

Studies on Zinc(II) Phthalocyanine (ZnPc) in colorectal cancer cells have elucidated a more detailed signaling cascade. ZnPc-PDT has been shown to stimulate the intrinsic apoptosis pathway.[18] This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Key molecular events include:

  • Upregulation of Caspase-3 and Caspase-9: These are key executioner and initiator caspases, respectively, in the apoptotic cascade.[18]

  • Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. Its downregulation promotes apoptosis.[18]

  • Mitochondrial Membrane Potential Collapse: The generation of ROS can lead to a collapse of the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[20]

  • Involvement of the Extrinsic Pathway: Some studies suggest the involvement of the extrinsic pathway through the upregulation of Tumor Necrosis Factor (TNF), which binds to its receptor (TNFR) to initiate a separate caspase cascade.[8]

Apoptosis Signaling Pathway of ZnPc-PDT in Cancer Cells PDT ZnPc-PDT (Light + ZnPc) ROS ROS Generation PDT->ROS Mito Mitochondria ROS->Mito induces damage Bcl2 Bcl-2 ROS->Bcl2 downregulates Casp9 Caspase-9 Mito->Casp9 releases Cytochrome c which activates Bcl2->Mito inhibits Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

The intrinsic apoptosis pathway induced by ZnPc-PDT.

Conclusion

Chlorinated phthalonitriles are a class of compounds with significant potential in both materials science and medicine. As precursors to high-performance phthalonitrile resins, they offer a route to materials with exceptional thermal and mechanical properties, suitable for demanding applications in the aerospace and electronics industries. Furthermore, their role as building blocks for chlorinated phthalocyanines opens up avenues for the development of advanced photosensitizers for photodynamic cancer therapy. The ability to tune the properties of the final materials and molecules through the degree and position of chlorination provides a rich area for future research and development. This guide has provided a foundational overview of the synthesis, properties, and applications of these versatile compounds, along with detailed experimental protocols and visual representations of key processes, to aid researchers in their exploration of this promising chemical space.

References

Methodological & Application

Synthesis of Metal Tetrachlorophthalocyanines from 4-Chlorophthalonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal tetrachlorophthalocyanines (MTcPcs) from 4-chlorophthalonitrile. Phthalocyanines are a class of macrocyclic compounds with diverse applications, including photodynamic therapy, catalysis, and materials science. The introduction of chlorine substituents onto the phthalocyanine periphery can significantly influence their electronic properties, solubility, and biological activity, making them attractive targets for research and development.

Overview of the Synthesis

The synthesis of metal tetrachlorophthalocyanines is achieved through the cyclotetramerization of four molecules of this compound in the presence of a metal salt. This reaction is typically carried out in a high-boiling point solvent at elevated temperatures. The metal ion acts as a template, facilitating the formation of the phthalocyanine macrocycle. The general reaction scheme is depicted below:

4 x this compound + Metal Salt (MXn) → Metal Tetrachlorophthalocyanine (MTcPc) + Byproducts

Following the reaction, the crude product is purified through a series of washing and extraction steps to remove unreacted starting materials, byproducts, and the reaction solvent.

Experimental Protocols

This section outlines the detailed procedures for the synthesis of Zinc Tetrachlorophthalocyanine (ZnTcPc) and Cobalt Tetrachlorophthalocyanine (CoTcPc). These protocols can be adapted for the synthesis of other metal-containing tetrachlorophthalocyanines.

Synthesis of Zinc Tetrachlorophthalocyanine (ZnTcPc)

This protocol describes the synthesis of ZnTcPc via the cyclotetramerization of this compound using zinc acetate as the metal source.

Materials:

  • This compound

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-Dimethylformamide (DMF) or Quinoline

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Soxhlet extractor (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (4.0 mmol, 1.0 g) and zinc acetate dihydrate (1.0 mmol, 0.22 g).

  • Add a high-boiling point solvent such as DMF or quinoline (20 mL).

  • Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for 4-6 hours with vigorous stirring. The color of the solution should turn deep green or blue, indicating the formation of the phthalocyanine.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the crude product by pouring the reaction mixture into a beaker containing methanol (100 mL).

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the crude product with hot distilled water (3 x 50 mL).

    • Wash with 1 M HCl (2 x 30 mL) to remove any unreacted metal salts.

    • Wash with 1 M NaOH (2 x 30 mL) to remove any acidic impurities.

    • Wash again with distilled water until the filtrate is neutral.

    • Finally, wash with methanol (2 x 30 mL) to remove organic impurities.

  • Dry the purified ZnTcPc in a vacuum oven at 60 °C overnight.

Synthesis of Cobalt Tetrachlorophthalocyanine (CoTcPc)

This protocol outlines the synthesis of CoTcPc using cobalt(II) chloride as the metal template.

Materials:

  • This compound

  • Cobalt(II) chloride (CoCl₂)

  • Ammonium molybdate (catalyst, optional)

  • 1-Pentanol or Nitrobenzene

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Combine this compound (4.0 mmol, 1.0 g) and anhydrous cobalt(II) chloride (1.0 mmol, 0.13 g) in a round-bottom flask. A catalytic amount of ammonium molybdate can be added to facilitate the reaction.

  • Add 1-pentanol or nitrobenzene (20 mL) as the solvent.

  • Heat the mixture to reflux (130-180 °C) under a nitrogen atmosphere for 6-8 hours with continuous stirring.

  • Monitor the reaction progress by observing the color change to a deep blue or green.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add methanol (100 mL) to precipitate the crude CoTcPc.

  • Filter the precipitate and wash sequentially with hot water, 1 M HCl, 1 M NaOH, water, and finally methanol, as described in the ZnTcPc purification protocol.

  • Dry the final product in a vacuum oven.

Data Presentation

The following tables summarize typical quantitative data for metal tetrachlorophthalocyanines. Note that yields and spectroscopic data can vary depending on the specific reaction conditions and the purity of the final product.

Table 1: Reaction Conditions and Yields for the Synthesis of Metal Tetrachlorophthalocyanines (MTcPcs)

Metal IonMetal SaltSolventTemperature (°C)Time (h)Typical Yield (%)
Zn(II)Zn(OAc)₂·2H₂ODMF1534-660-75
Co(II)CoCl₂1-Pentanol1386-855-70
Cu(II)CuCl₂Quinoline200-2204-670-85

Table 2: Spectroscopic Data for Metal Tetrachlorophthalocyanines (MTcPcs)

CompoundUV-Vis λmax (nm) in DMF (Q-band)UV-Vis λmax (nm) in DMF (B-band)Key IR Peaks (cm⁻¹)
ZnTcPc~680~350~1610 (C=N), ~1090 (C-Cl), ~750 (C-H out-of-plane)
CoTcPc~675~330~1608 (C=N), ~1095 (C-Cl), ~755 (C-H out-of-plane)
CuTcPc~685~355~1612 (C=N), ~1088 (C-Cl), ~748 (C-H out-of-plane)

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of metal tetrachlorophthalocyanines.

ReactionMechanism cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Phthalo 4 x this compound Tetramerization Cyclotetramerization Phthalo->Tetramerization Metal Metal Salt (e.g., Zn(OAc)₂) Metal->Tetramerization Template MTcPc Metal Tetrachlorophthalocyanine Tetramerization->MTcPc High Temp, High-Boiling Solvent ExperimentalWorkflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_final Final Product A 1. Mix this compound and Metal Salt in Solvent B 2. Heat to Reflux (150-200 °C, 4-8 h) A->B C 3. Cool Reaction Mixture B->C D 4. Precipitate Crude Product in Methanol C->D E 5. Filter to Collect Crude Solid D->E F 6. Wash with Hot Water E->F G 7. Wash with 1M HCl F->G H 8. Wash with 1M NaOH G->H I 9. Wash with Water (until neutral) H->I J 10. Wash with Methanol I->J K 11. Dry Purified MTcPc J->K

Application Notes and Protocols: Utilizing 4-Chlorophthalonitrile for the Production of Novel Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalonitrile is a versatile aromatic precursor that serves as a key building block in the synthesis of a diverse range of novel dyes and pigments. The presence of two adjacent nitrile groups and a chloro substituent on the benzene ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various functional groups, enabling the fine-tuning of the photophysical and chemical properties of the resulting chromophores.

The primary application of this compound in this context is the synthesis of substituted phthalonitrile intermediates, which can then undergo template-driven cyclotetramerization to form phthalocyanine macrocycles. Phthalocyanines are a class of robust pigments and dyes known for their intense color, high thermal and chemical stability, and unique electronic properties.[1][2] By modifying the peripheral substituents on the phthalocyanine ring using this compound as a starting point, researchers can develop new materials for a wide array of applications, including advanced coatings, specialty inks, optical data storage, and photosensitizers in photodynamic therapy (PDT).

These application notes provide detailed protocols for the synthesis of substituted phthalonitriles from this compound and their subsequent conversion into metallated phthalocyanine dyes.

Application 1: Synthesis of Substituted Phthalonitriles via Nucleophilic Aromatic Substitution

The chloro group at the 4-position of this compound is an effective leaving group in SNAr reactions, particularly with nucleophiles such as phenols, thiols, and amines. This reaction is the cornerstone for creating a library of substituted phthalonitrile precursors with tailored functionalities.

Experimental Protocol: Synthesis of a 4-Aryloxy-Substituted Phthalonitrile

This protocol outlines a general procedure for the reaction of this compound with a phenolic compound to yield a 4-aryloxy-phthalonitrile derivative.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-tert-butylphenol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and the desired substituted phenol (1.1 equivalents) in dry DMF under an inert atmosphere.

  • Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient).

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Logical Workflow for Synthesis of 4-Aryloxy-Substituted Phthalonitrile

G start Start dissolve Dissolve this compound and Phenol in DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base heat Heat to 90-100 °C (12-24h) add_base->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete precipitate Precipitate in Water cool->precipitate filter Vacuum Filtration precipitate->filter purify Purify (Recrystallization or Chromatography) filter->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Workflow for the synthesis of a 4-aryloxy-substituted phthalonitrile.

Application 2: Synthesis of Metallated Phthalocyanine Dyes

Substituted phthalonitriles serve as the direct precursors for the synthesis of phthalocyanines through a cyclotetramerization reaction. This process typically involves heating the phthalonitrile derivative in the presence of a metal salt, which acts as a template for the formation of the macrocycle.

Experimental Protocol: Synthesis of a Tetra-Substituted Zinc Phthalocyanine

This protocol describes a general procedure for the synthesis of a tetra-substituted zinc phthalocyanine from a 4-substituted phthalonitrile.[3]

Materials:

  • 4-Substituted Phthalonitrile (from Application 1)

  • Zinc Acetate (Zn(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dry N,N-Dimethylformamide (DMF) or other high-boiling solvent (e.g., n-pentanol)

  • Methanol

  • Standard laboratory glassware for high-temperature reactions (Schlenk flask)

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the 4-substituted phthalonitrile (4.0 equivalents) and zinc acetate (1.0 equivalent) in dry DMF.

  • Catalyst Addition: Add a catalytic amount of DBU to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 153 °C for DMF) under an inert atmosphere and maintain for 18-24 hours. The solution will typically turn a deep green or blue color.

  • Isolation: Cool the reaction mixture to room temperature. Precipitate the crude zinc phthalocyanine by adding methanol.

  • Purification: Collect the solid by vacuum filtration and wash extensively with methanol to remove unreacted starting materials and byproducts. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient).

  • Characterization: The purified phthalocyanine should be characterized by UV-Vis spectroscopy, fluorescence spectroscopy, FT-IR, and mass spectrometry.

Reaction Pathway for Zinc Phthalocyanine Synthesis

G sub_pn 4-Substituted Phthalonitrile (4 eq.) reaction Cyclotetramerization (18-24h) sub_pn->reaction zn_oac Zinc Acetate (1 eq.) zn_oac->reaction dbu DBU (cat.) dbu->reaction solvent DMF (reflux) solvent->reaction crude_pc Crude Zinc Phthalocyanine reaction->crude_pc purification Purification (Methanol wash, Chromatography) crude_pc->purification final_pc Purified Zinc Phthalocyanine purification->final_pc

Caption: Synthesis pathway for a tetra-substituted zinc phthalocyanine.

Data Presentation

The photophysical properties of phthalocyanine dyes are highly dependent on the peripheral substituents and the solvent used for analysis. Below is a table summarizing representative data for a tetra-substituted zinc phthalocyanine.

PropertyValueConditionsReference
Yield
Substituted Phthalonitrile75-90%[4]
Zinc Phthalocyanine20-40%[3]
Spectroscopic Data
Phthalonitrile C≡N Stretch~2230 cm⁻¹FT-IR (KBr)[4]
Phthalocyanine Q-band λmax670-690 nmUV-Vis (in DMF)[5]
Phthalocyanine B-band λmax340-360 nmUV-Vis (in DMF)[4]
Photophysical Data
Molar Extinction Coeff. (Q-band)> 1 x 10⁵ M⁻¹cm⁻¹DMF[2]
Fluorescence Emission λmax680-700 nmDMF[4]

Conclusion

This compound is a valuable and reactive precursor for the synthesis of novel dyes and pigments, particularly phthalocyanines. The protocols provided herein offer a robust framework for the development of new chromophores with tailored properties. The ability to introduce a wide range of functional groups via nucleophilic aromatic substitution opens up possibilities for creating materials with enhanced solubility, specific absorption and emission characteristics, and targeted functionalities for advanced applications in materials science and medicine. Researchers are encouraged to adapt these general methods to their specific molecular targets and to thoroughly characterize the resulting compounds to explore their full potential.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chlorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

4-Chlorophthalonitrile is a valuable and versatile building block in synthetic organic chemistry. The presence of two electron-withdrawing nitrile groups on the aromatic ring, ortho and meta to the chlorine atom, activates the chlorine for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of substituents by displacing the chloro group with various nucleophiles, such as phenols, thiophenols, and amines. The resulting substituted phthalonitrile derivatives are crucial precursors for the synthesis of phthalocyanines, which have widespread applications in materials science, catalysis, and medicine, particularly as photosensitizers in photodynamic therapy (PDT).

This document provides a detailed experimental protocol for the nucleophilic aromatic substitution reaction on this compound with phenolic and amine nucleophiles, representing a common and synthetically useful transformation.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bonded to the chlorine. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and stabilized by the electron-withdrawing nitrile groups.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl-), yielding the substituted phthalonitrile product.

The general transformation is illustrated below:

Scheme 1: General Nucleophilic Aromatic Substitution on this compound.

Experimental Protocols

This section details the protocols for the reaction of this compound with a representative phenolic nucleophile (4-aminophenol) and an amine nucleophile (aniline).

Protocol 1: Synthesis of 4-(4-Aminophenoxy)phthalonitrile

This protocol describes the reaction of this compound with 4-aminophenol. The resulting product is a key intermediate for synthesizing more complex molecules, including certain phthalocyanines and high-performance polymers.

Materials and Equipment:

  • Reagents: this compound, 4-aminophenol, anhydrous potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).

  • Solvents: Ethyl acetate, deionized water, brine.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen or argon inlet, separatory funnel, Büchner funnel, rotary evaporator, standard laboratory glassware.

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 6.00 mmol, 1.0 equiv), 4-aminophenol (0.72 g, 6.60 mmol, 1.1 equiv), and anhydrous potassium carbonate (1.66 g, 12.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask.

  • Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon). Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of ice-cold deionized water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification: Dissolve the crude solid in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield the pure 4-(4-aminophenoxy)phthalonitrile.

Protocol 2: Synthesis of 4-(Phenylamino)phthalonitrile

This protocol outlines the reaction of this compound with aniline. The use of a stronger base is typically not required for amine nucleophiles as they are sufficiently nucleophilic to displace the chloride.

Materials and Equipment:

  • Reagents: this compound, Aniline, anhydrous N,N-dimethylformamide (DMF).

  • Solvents: Ethyl acetate, deionized water, 1 M HCl solution, brine.

  • Equipment: Same as Protocol 1.

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask, dissolve this compound (1.00 g, 6.00 mmol, 1.0 equiv) in 25 mL of anhydrous DMF.

  • Nucleophile Addition: Add aniline (1.68 g, 18.0 mmol, 3.0 equiv) to the solution. The use of excess aniline also serves as the base to neutralize the HCl formed.

  • Reaction Conditions: Heat the mixture to 100 °C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of 1 M HCl solution to precipitate the product and neutralize excess aniline.

  • Isolation: Collect the solid by vacuum filtration and wash with deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-(phenylamino)phthalonitrile.

Data Presentation

The following tables summarize representative quantitative data for the described nucleophilic substitution reactions.

Table 1: Reagent Quantities and Reaction Parameters

ParameterProtocol 1: 4-(4-Aminophenoxy)phthalonitrileProtocol 2: 4-(Phenylamino)phthalonitrile
Starting Material This compoundThis compound
Mass of Starting Material1.00 g1.00 g
Moles of Starting Material6.00 mmol6.00 mmol
Nucleophile 4-AminophenolAniline
Equivalents of Nucleophile1.1 equiv3.0 equiv
Base K₂CO₃Aniline (excess)
Equivalents of Base2.0 equivN/A
Solvent Anhydrous DMFAnhydrous DMF
Solvent Volume30 mL25 mL
Temperature 80-90 °C100 °C
Reaction Time 8-12 hours12-18 hours

Table 2: Product Characterization and Yield

ParameterProtocol 1: 4-(4-Aminophenoxy)phthalonitrileProtocol 2: 4-(Phenylamino)phthalonitrile
Product Name 4-(4-Aminophenoxy)phthalonitrile4-(Phenylamino)phthalonitrile
Molecular Formula C₁₄H₉N₃OC₁₄H₉N₃
Molecular Weight 235.24 g/mol 219.24 g/mol
Typical Yield 85-95%70-85%
Appearance Off-white to pale yellow solidYellow solid
¹H NMR (DMSO-d₆) δ 8.10 (d), 7.65 (s), 7.30 (d), 6.95 (d), 6.70 (d), 5.25 (s, -NH₂)δ 9.90 (s, -NH), 8.15 (d), 7.70 (d), 7.40 (t), 7.15 (t), 7.00 (d)
FT-IR (KBr, cm⁻¹) 3450, 3360 (-NH₂), 2230 (-CN), 1245 (C-O-C)3380 (-NH), 2225 (-CN), 1600, 1580 (Ar C=C)

Note: Spectroscopic data are representative and may vary slightly based on the specific instrumentation and solvent used.

Mandatory Visualization

The following diagrams illustrate the key mechanistic pathway and experimental workflow.

Caption: SNAr mechanism for nucleophilic substitution on this compound.

Experimental_Workflow arrow > A 1. Reaction Setup (this compound, Nucleophile, Base in DMF) B 2. Reaction (Heat under N₂ atmosphere, Monitor by TLC) A->B C 3. Work-up (Cool, Precipitate in ice-water) B->C D 4. Isolation (Vacuum filtration, Wash with H₂O) C->D E 5. Purification (Solvent extraction, Drying, Concentration) D->E F 6. Final Product (Recrystallization or Column Chromatography) E->F G 7. Characterization (NMR, FT-IR, MS) F->G

Caption: General experimental workflow for SNAr on this compound.

Application Notes and Protocols: 4-Chlorophthalonitrile in the Preparation of Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalonitrile is a versatile precursor in the synthesis of substituted phthalocyanines, a class of compounds widely investigated for their potential as photosensitizers in various applications, most notably in photodynamic therapy (PDT) for cancer. The presence of the chloro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. This functionalization is crucial for tuning the photophysical and photochemical properties of the resulting phthalocyanine, as well as its solubility and biological targeting capabilities.

This document provides detailed application notes and protocols for the preparation of photosensitizers using this compound as a starting material. It covers the synthesis of substituted phthalonitriles, their subsequent cyclotetramerization to form zinc phthalocyanines, and protocols for evaluating their photosensitizing efficacy.

Synthesis of Photosensitizers from this compound

The synthesis of phthalocyanine-based photosensitizers from this compound is typically a two-step process. The first step involves the nucleophilic aromatic substitution of the chlorine atom with a desired substituent, often a phenoxy or thiophenoxy group. The second step is the cyclotetramerization of the resulting substituted phthalonitrile in the presence of a metal salt, commonly zinc acetate, to form the metalated phthalocyanine.

Step 1: Synthesis of Substituted Phthalonitrile via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of a 4-(aryloxy)phthalonitrile from this compound and a substituted phenol.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-tert-butylphenol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry N,N-dimethylformamide (DMF)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 equivalent) and the desired substituted phenol (1.1 equivalents) in dry DMF under an inert atmosphere.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of Tetra-substituted Zinc Phthalocyanine

This protocol outlines the cyclotetramerization of the substituted phthalonitrile to yield a zinc phthalocyanine.

Materials:

  • Substituted phthalonitrile (from Step 1)

  • Zinc acetate (Zn(OAc)₂)

  • Dry N,N-dimethylformamide (DMF) or n-pentanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Protocol:

  • In a Schlenk flask, combine the substituted phthalonitrile (4.0 equivalents) and zinc acetate (1.0 equivalent) in a high-boiling solvent such as dry DMF or n-pentanol.

  • Add a catalytic amount of DBU to the mixture.

  • Heat the reaction mixture to reflux (approximately 150 °C for DMF, 138°C for n-pentanol) under an inert atmosphere and maintain for 18-24 hours.[1] The solution will typically turn a deep green or blue color.

  • Cool the reaction mixture to room temperature.

  • Precipitate the crude zinc phthalocyanine by adding methanol.

  • Collect the solid by vacuum filtration and wash extensively with methanol to remove unreacted starting materials and byproducts.

  • Further purification can be achieved by column chromatography on silica gel.

Photophysical and Photochemical Properties

The effectiveness of a photosensitizer is determined by its photophysical and photochemical properties. Key parameters include the absorption spectrum (specifically the Q-band), fluorescence quantum yield, and singlet oxygen quantum yield.

PropertyTypical Range for Zinc PhthalocyaninesSignificance in PDT
Q-band Absorption (λmax) 670 - 700 nmStrong absorption in the red region of the visible spectrum allows for deeper tissue penetration of light.
Fluorescence Quantum Yield (ΦF) 0.1 - 0.3A lower fluorescence quantum yield is often desirable as it indicates a higher efficiency of intersystem crossing to the triplet state, which is necessary for singlet oxygen generation.
Singlet Oxygen Quantum Yield (ΦΔ) 0.4 - 0.7A high singlet oxygen quantum yield is a direct measure of the photosensitizer's ability to produce the primary cytotoxic agent in PDT.[2]

Note: The exact values for a specific phthalocyanine derived from this compound will depend on the nature of the substituent introduced in the SNAr step.

Application in Photodynamic Therapy (PDT)

Photosensitizers synthesized from this compound can be evaluated for their efficacy in PDT through in vitro studies.

In Vitro PDT Protocol

This protocol provides a general method for assessing the phototoxicity of a novel phthalocyanine photosensitizer against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Phthalocyanine photosensitizer

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

  • Light source with appropriate wavelength and power (e.g., 680 nm laser)

  • 96-well plates

Experimental Protocol:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Photosensitizer Incubation: Prepare a stock solution of the phthalocyanine in DMSO and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the photosensitizer and incubate for a specified period (e.g., 24 hours) to allow for cellular uptake. Include control wells with medium only and medium with DMSO.

  • Irradiation: After incubation, wash the cells with PBS to remove any non-internalized photosensitizer. Add fresh medium and irradiate the designated plates with light of the appropriate wavelength (corresponding to the Q-band of the photosensitizer) and a specific light dose (J/cm²). Keep a set of non-irradiated plates as dark toxicity controls.

  • Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.

  • Viability Assay: Assess cell viability using the MTT assay or a similar method. The absorbance is read using a plate reader, and the percentage of cell viability is calculated relative to the untreated control cells.

  • Data Analysis: Plot cell viability versus photosensitizer concentration to determine the IC₅₀ value (the concentration of the photosensitizer that causes 50% cell death) for both the light-treated and dark control groups. A significant difference between the light and dark IC₅₀ values indicates effective phototoxicity.

Visualizing Workflows and Mechanisms

Synthetic Workflow

Synthetic_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediate Substituted Phthalonitrile SNAr->Intermediate Purification1 Purification Intermediate->Purification1 Cyclo Cyclotetramerization Photosensitizer Zinc Phthalocyanine (Photosensitizer) Cyclo->Photosensitizer Purification2 Purification Photosensitizer->Purification2 Purification1->Cyclo

Caption: General synthetic workflow for the preparation of zinc phthalocyanine photosensitizers.

Mechanism of Photodynamic Therapy

PDT_Mechanism PS_G PS (S₀) PS_S1 PS (S₁) PS_G->PS_S1 Light (hν) PS_S1->PS_G Fluorescence PS_T1 PS (T₁) PS_S1->PS_T1 Intersystem Crossing O2_singlet ¹O₂ PS_T1->O2_singlet Energy Transfer O2_ground ³O₂ CellDeath Cell Death (Apoptosis, Necrosis) O2_singlet->CellDeath Oxidative Stress

Caption: Simplified Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.

Cellular Response to PDT

Cellular_Response PDT PDT (Photosensitizer + Light + O₂) ROS Reactive Oxygen Species (ROS) (¹O₂) PDT->ROS Damage Cellular Damage (Mitochondria, ER, Membranes) ROS->Damage Apoptosis Apoptosis (Caspase Activation) Damage->Apoptosis Necrosis Necrosis Damage->Necrosis CellDeath Tumor Cell Death Apoptosis->CellDeath Necrosis->CellDeath

References

Application Notes: Polymerization of Phthalonitrile Monomers for High-Performance Thermosets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phthalonitrile-based resins represent a class of high-performance thermosetting polymers distinguished by their exceptional thermal and oxidative stability, inherent flame retardancy, low water absorption, and robust mechanical properties, especially at elevated temperatures.[1] These characteristics make them prime candidates for advanced applications in the aerospace, military, and electronics industries, where materials must withstand extreme environmental conditions.[1][2] The polymerization, or curing, of phthalonitrile monomers proceeds through a thermally induced, ring-forming reaction of the terminal nitrile groups. This process, often accelerated by a curing agent, results in a highly cross-linked, aromatic polymer network, which may include stable structures like phthalocyanine and triazine rings.[1][3] This rigid network is the foundation of the material's outstanding performance. These notes provide a comprehensive overview of the synthesis, curing, and characterization of polymers derived from phthalonitrile monomers, with detailed protocols to guide researchers.

Data Presentation: Monomer and Polymer Properties

The expected properties of a representative phthalonitrile monomer and its resulting cured polymer are summarized below. These values are based on typical data for this class of resins and serve as a benchmark for experimental results.[4]

Table 1: Expected Properties of a Representative Phthalonitrile Monomer

Property Expected Value
Molecular Formula C₁₄H₇ClN₂O
Molecular Weight 254.67 g/mol
Appearance Off-white to pale yellow powder
Melting Point >200 °C

Data derived from properties of 3-(4-Chlorophenoxy)phthalonitrile.[4]

Table 2: Expected Properties of a Cured Phthalonitrile Resin

Property Expected Value
Glass Transition Temperature (Tg) > 400 °C[4][5]
Decomposition Temperature (TGA, 5% weight loss in N₂) > 500 °C[4]
Char Yield at 800 °C in N₂ > 70%[4]
Water Absorption < 1.5%[2][4]
Dielectric Constant 2.5 - 3.5

| Dielectric Loss | < 0.01 |

Experimental Protocols

Protocol 1: Synthesis of a Phthalonitrile Monomer via Nucleophilic Aromatic Substitution

This protocol describes a general synthesis for a phthalonitrile monomer, adapted from the synthesis of analogous compounds like 3-(4-Chlorophenoxy)phthalonitrile.[4] The reaction involves the nucleophilic aromatic substitution of a nitro group on a phthalonitrile precursor with a phenolic compound.

Materials:

  • 3-Nitrophthalonitrile (1 equivalent)

  • 4-Chlorophenol (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)[4]

  • Anhydrous N,N-Dimethylformamide (DMF)[4]

  • Deionized Water

  • Methanol

  • Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet[1]

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 3-nitrophthalonitrile, 4-chlorophenol, and anhydrous potassium carbonate.[4]

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.[4]

  • Reaction Conditions: Heat the mixture to 80-100 °C under a nitrogen atmosphere with continuous stirring for 12-24 hours.[4]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Precipitation (Work-up): Once the reaction is complete, cool the mixture to room temperature. Pour the solution into a large volume of cold deionized water to precipitate the crude product.[1][4]

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with deionized water to remove inorganic salts, followed by a wash with cold methanol to remove unreacted starting materials.[4]

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C.[4]

  • Characterization: Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and determine the melting point.[4]

G cluster_synthesis Monomer Synthesis Workflow reactants Reactants (3-Nitrophthalonitrile, 4-Chlorophenol, K2CO3) dissolve Dissolve in DMF (80-100°C, N2 atm) reactants->dissolve monitor Monitor by TLC dissolve->monitor precipitate Precipitate in Water monitor->precipitate Reaction Complete filter_wash Filter & Wash (Water, Methanol) precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry monomer Purified Monomer dry->monomer

Caption: Workflow for the synthesis of a phthalonitrile monomer.

Protocol 2: Thermal Polymerization (Curing) of Phthalonitrile Resin

This protocol details the thermal curing of the phthalonitrile monomer to form a high-performance thermoset polymer. An aromatic amine is typically used as a curing agent to initiate and accelerate the cross-linking reaction.[1]

Materials:

  • Phthalonitrile Monomer

  • Aromatic Amine Curing Agent (e.g., 1,3-bis(3-aminophenoxy)benzene (m-APB) or 4,4'-diaminodiphenyl sulfone (DDS)) (2-5 wt%)[1][4]

  • High-temperature mold

  • Vacuum oven or furnace

Procedure:

  • Mixing: Thoroughly mix the phthalonitrile monomer with the curing agent (typically 2-5 wt%). This can be achieved by melt blending at a temperature above the monomer's melting point but below the curing temperature.[1][4]

  • Degassing: Place the molten mixture in a vacuum oven to remove any entrapped air or volatile compounds.[1]

  • Molding: Pour the degassed, molten resin into a preheated mold.[4]

  • Curing: Place the mold in a furnace or hot press and cure the resin using a staged heating profile under an inert atmosphere (e.g., nitrogen). A typical curing cycle is as follows:[4]

    • Heat to 250 °C and hold for 2 hours.

    • Increase temperature to 280 °C and hold for 4 hours.

    • Further increase temperature to 320 °C and hold for 8 hours.

  • Cooling: After the cycle is complete, cool the oven down slowly to room temperature to prevent thermal shock, which can cause cracking in the final polymer.[4]

G cluster_curing Polymerization (Curing) Process monomer Phthalonitrile Monomer (-CN groups) initiation Initiation of Nitrile Group Cyclotrimerization monomer->initiation catalyst Heat + Aromatic Amine Curing Agent catalyst->initiation propagation Network Propagation initiation->propagation polymer Cross-linked Polymer (Triazine/Phthalocyanine Network) propagation->polymer

Caption: Logical diagram of the phthalonitrile curing process.

Protocol 3: Characterization of Cured Phthalonitrile Polymer

The cured polymer should be characterized to determine its thermal and mechanical properties.

A. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the curing characteristics, such as the onset of cure, peak exothermic temperature, and glass transition temperature (Tg) of the fully cured polymer.[1][4]

  • Sample Preparation: A small amount (5-10 mg) of the uncured resin-curing agent mixture is hermetically sealed in an aluminum DSC pan.[1] For Tg measurement, a sample of the cured polymer is used.

  • Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere. The heat flow is measured as a function of temperature.

B. Thermogravimetric Analysis (TGA)

  • Purpose: To assess the thermal and thermo-oxidative stability of the cured polymer, determining the temperature at which weight loss occurs.[4]

  • Analysis: A small sample of the cured polymer is heated in a TGA furnace at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The sample's weight is continuously monitored as a function of temperature. The 5% weight loss temperature (Td5) is a key metric for stability.[5]

C. Dynamic Mechanical Analysis (DMA)

  • Purpose: To evaluate the mechanical properties of the cured polymer, such as storage modulus and glass transition temperature (Tg).[4]

  • Analysis: A rectangular sample of the cured polymer is subjected to a sinusoidal stress. The resulting strain is measured, allowing for the determination of the storage modulus (a measure of stiffness) and tan delta (a ratio of loss to storage modulus). The peak of the tan delta curve is often used to identify Tg.

Applications of Phthalonitrile Polymers

The exceptional properties of thermosets derived from phthalonitrile monomers make them suitable for a variety of demanding applications where high thermal stability and mechanical strength are critical.[1]

  • Aerospace and Defense: Used in structural components, high-temperature adhesives, and composite matrices for aircraft, spacecraft, and missiles.[1][2]

  • Electronics: Serve as substrates for printed circuit boards, encapsulants for electronic components, and high-temperature wire insulation due to their excellent dielectric properties and thermal stability.[1]

  • Automotive: Employed in under-the-hood components and high-performance brake parts that are exposed to high temperatures.[1]

  • Industrial: Utilized as corrosion-resistant coatings for pipes and tanks in harsh chemical environments and as components for high-temperature industrial machinery.[1]

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chlorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the determination of 4-Chlorophthalonitrile purity and the separation of its potential impurities using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate used in the synthesis of various compounds, including phthalocyanines and other functional materials. Accurate determination of its purity and impurity profile is crucial for quality control and to ensure the integrity of downstream products. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high resolution and sensitivity.[1] A robust, stability-indicating HPLC method is essential to separate the main component from any potential degradation products or process-related impurities.

This application note describes a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies.

Potential Impurities

Potential impurities in this compound can originate from the synthesis process or degradation. These may include:

  • Starting Materials: Unreacted precursors from the synthesis route.

  • Positional Isomers: Isomers formed during the substitution reaction.[1]

  • Hydrolysis Products: Carboxylic acids or amides resulting from the hydrolysis of the nitrile groups.[1]

  • Degradation Products: Formed under stress conditions such as acid, base, oxidation, heat, or light.

HPLC Method Parameters

A reversed-phase HPLC method is typically employed for the analysis of phthalonitrile derivatives.[1] The following table summarizes the recommended starting conditions for the analysis of this compound, based on methods for structurally similar compounds.[2][3] Method optimization and validation are required for specific applications.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Table 1: Recommended HPLC Method Parameters

The gradient elution profile is designed to provide good resolution between the main peak and potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
22.07030
30.07030

Table 2: Gradient Elution Program

Experimental Protocols

Standard and Sample Preparation

4.1.1. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

4.1.2. Sample Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters in Table 1.

  • Purge the system with the mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.[4]

  • Perform a blank injection (diluent) to ensure the baseline is free from interfering peaks.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision).

  • Inject the sample solutions for analysis.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

5.1. Preparation of Stock Solution for Degradation Studies (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

5.2. Stress Conditions

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.[6]

    • Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.[6]

    • Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.[9]

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to 10 mL with diluent.

  • Thermal Degradation:

    • Expose the solid this compound powder to 105°C in a hot air oven for 48 hours.

    • Prepare a 100 µg/mL solution from the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for an appropriate duration.

    • Prepare a 100 µg/mL solution from the stressed solid for analysis.

An unstressed sample solution should be prepared and analyzed alongside the stressed samples for comparison.

Method Validation Summary

The developed HPLC method should be validated according to ICH Q2(R1) guidelines. The following parameters are typically evaluated:

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be pure and resolved from degradation products and placebo components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy (% Recovery) 98.0% to 102.0% for the API.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Diluent (ACN/Water) & Sonicate start->dissolve dilute Dilute to Final Volume dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter setup HPLC System Setup & Column Equilibration filter->setup inject Inject Sample into HPLC setup->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 272 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity & Impurity Levels integrate->calculate report Generate Report calculate->report Method_Development_Validation cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation (ICH Q2) lit_review Literature Review for Similar Compounds param_select Select Initial Parameters (Column, Mobile Phase) lit_review->param_select optimization Optimize Conditions (Gradient, Flow Rate) param_select->optimization stress_studies Perform Stress Studies (Acid, Base, Peroxide, etc.) optimization->stress_studies Preliminary Check peak_tracking Peak Purity & Tracking stress_studies->peak_tracking specificity Specificity peak_tracking->specificity Confirms Stability-Indicating end Validated Method for Routine Use peak_tracking->end Final Method linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness start Goal: Reliable HPLC Method start->lit_review

References

Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 4-Chlorophthalonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to ensure accurate and reproducible quantification and identification of this compound in various sample matrices.

Introduction

This compound is a chemical intermediate used in the synthesis of various compounds, including phthalocyanine dyes and pigments, as well as certain pharmaceuticals. Accurate and sensitive analytical methods are crucial for monitoring its purity, detecting it as a potential impurity in final products, and for research and development purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.[1]

This application note details the sample preparation, GC-MS instrument parameters, and data analysis procedures for this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are protocols for both solid and liquid samples.

2.1.1. Solid Samples

  • Dissolution: Accurately weigh a portion of the solid sample and dissolve it in a suitable volatile organic solvent such as dichloromethane or hexane.[2][3]

  • Concentration Adjustment: Adjust the concentration to approximately 10 µg/mL to ensure a column loading of around 10 ng with a 1 µL injection (splitless).[2]

  • Filtration: If particulates are present, centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter to prevent blockage of the GC inlet and column.[2][4]

2.1.2. Liquid Samples (in a complex matrix)

For liquid samples where this compound is a minor component, an extraction and concentration step is necessary.

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the aqueous sample, add 5 mL of an immiscible organic solvent like dichloromethane.

    • Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of this compound into the organic phase.

    • Allow the layers to separate.

    • Carefully collect the organic layer.

    • Dry the organic extract using anhydrous sodium sulfate.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interferences.

    • Elute the this compound with a suitable organic solvent such as acetonitrile or dichloromethane.[3]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane or hexane) to achieve the desired concentration for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used. The parameters are adapted from methods for structurally similar compounds, such as 4-Chlorobenzonitrile.[5]

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow)
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial Temperature: 60 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temp.150 °C
Mass Scan Rangem/z 50-300
Solvent Delay3 minutes

Data Presentation and Analysis

Expected Mass Spectrum

Table 2: Predicted Quantitative Data for this compound

ParameterExpected Value/Characteristic
Molecular Formula C₈H₃ClN₂
Molecular Weight 162.58 g/mol
Expected Retention Time ~10-15 minutes (with the proposed GC program)
Key Mass Fragments (m/z) 162 (Molecular Ion), 164 (M+2), 127 ([M-Cl]⁺), 101 ([M-Cl-CN]⁺)

Note: The retention time is an estimate and should be confirmed by running a standard of this compound under the specified conditions.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample solid_sample Solid Sample start->solid_sample liquid_sample Liquid Sample start->liquid_sample dissolution Dissolution in Organic Solvent solid_sample->dissolution extraction LLE or SPE liquid_sample->extraction concentration Concentration Adjustment / Reconstitution dissolution->concentration extraction->concentration filtration Filtration concentration->filtration final_sample Prepared Sample in GC Vial filtration->final_sample injection Injection (1 µL) final_sample->injection gc_separation GC Separation (DB-5MS Column) injection->gc_separation ionization Electron Ionization (70 eV) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spectrum Mass Spectrum Extraction chromatogram->mass_spectrum identification Compound Identification (Library Search & Fragmentation) mass_spectrum->identification quantification Quantification (Peak Area) identification->quantification report Final Report quantification->report

Caption: Overall workflow for GC-MS analysis of this compound.

fragmentation_pathway M Molecular Ion [M]⁺ m/z 162/164 M_Cl [M-Cl]⁺ m/z 127 M->M_Cl - Cl• M_Cl_CN [M-Cl-CN]⁺ m/z 101 M_Cl->M_Cl_CN - CN•

Caption: Predicted fragmentation of this compound.

References

Application Notes and Protocols: 4-Chlorophthalonitrile as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-chlorophthalonitrile and its derivatives as foundational building blocks for a range of functional materials. The unique chemical properties of the phthalonitrile scaffold, featuring reactive nitrile groups and a modifiable aromatic ring, make it an invaluable precursor for the synthesis of high-performance polymers, phthalocyanines for advanced applications, and photosensitizers for photodynamic therapy.

Core Applications of this compound Derivatives

This compound and its close chemical relatives, such as 4-nitrophthalonitrile, are pivotal starting materials in the synthesis of:

  • High-Performance Thermosetting Polymers: Phthalonitrile-based resins are renowned for their exceptional thermal and oxidative stability, high glass transition temperatures, and inherent flame retardancy. These properties make them ideal for applications in the aerospace, defense, and electronics industries.

  • Phthalocyanines: These macrocyclic compounds are structurally similar to porphyrins and exhibit intense color, high chemical stability, and unique photophysical properties. They find use as pigments, catalysts, chemical sensors, and photosensitizers in medical applications.

  • Photosensitizers for Photodynamic Therapy (PDT): Phthalocyanines derived from substituted phthalonitriles are effective photosensitizers. When activated by light of a specific wavelength, they generate reactive oxygen species (ROS) that can selectively destroy cancer cells. This makes them promising agents in oncology.[1][2]

Section 1: High-Performance Phthalonitrile Polymers

Phthalonitrile monomers can be thermally cured to produce highly cross-linked, void-free thermosetting polymers with exceptional thermomechanical properties. The polymerization process typically involves heating the monomer in the presence of a curing agent.

Quantitative Data: Properties of Phthalonitrile Resins

The following table summarizes the expected properties of a high-performance polymer derived from a substituted phthalonitrile monomer.

PropertyExpected Value
Glass Transition Temperature (Tg)> 400 °C
Decomposition Temperature (TGA, 5% weight loss in N₂)> 500 °C
Char Yield at 800 °C in N₂> 70%
Water Absorption< 1.5%
Dielectric Constant2.5 - 3.5
Experimental Protocol: Synthesis and Curing of a Phthalonitrile Monomer

This protocol describes a general two-step process: the synthesis of a phenoxy-substituted phthalonitrile monomer from 4-nitrophthalonitrile (a common precursor that can be synthesized from this compound), followed by its thermal polymerization.

Step 1: Synthesis of 4-(Phenoxy)phthalonitrile Monomer

This procedure involves a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Nitrophthalonitrile

  • A substituted phenol (e.g., 4-aminophenol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Methanol

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophthalonitrile (1 equivalent) and the desired phenol (1.1 equivalents) in dry DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C with continuous stirring for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the crude product by pouring the reaction mixture into an excess of cold deionized water.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water, followed by cold methanol to remove unreacted starting materials and impurities.

  • Dry the crude product in a vacuum oven at 60-80 °C.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

  • Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Step 2: Thermal Curing of the Phthalonitrile Monomer

This protocol details the polymerization of the synthesized monomer into a thermoset resin.

Materials:

  • Synthesized phthalonitrile monomer

  • Aromatic amine curing agent (e.g., 4,4'-diaminodiphenyl ether), typically 2-5 wt%

Procedure:

  • Thoroughly mix the phthalonitrile monomer with the curing agent.

  • Heat the mixture to a temperature above the monomer's melting point but below the curing temperature to achieve a homogeneous melt.

  • Pour the molten mixture into a preheated mold.

  • Place the mold in a vacuum oven or furnace and apply a staged heating profile under an inert atmosphere. A typical curing cycle is:

    • Heat to 250 °C and hold for 2 hours.

    • Increase to 280 °C and hold for 4 hours.

    • Further increase to 320 °C and hold for 8 hours.

  • After the curing cycle is complete, allow the polymer to cool slowly to room temperature to prevent thermal stress and cracking.

Experimental Workflow: Phthalonitrile Polymer Synthesis

G cluster_synthesis Monomer Synthesis cluster_curing Polymer Curing reactants 4-Nitrophthalonitrile + Phenol + K₂CO₃ in DMF reaction Heat (80-100°C) Stir (12-24h) reactants->reaction precipitation Precipitate in Cold Water reaction->precipitation filtration Vacuum Filtration & Washing precipitation->filtration drying Dry in Vacuum Oven filtration->drying purification Recrystallization or Chromatography drying->purification product Purified Phthalonitrile Monomer purification->product mixing Mix Monomer with Curing Agent product->mixing Use in Polymerization melting Melt Mixture mixing->melting molding Pour into Mold melting->molding curing Staged Heating in Furnace molding->curing cooling Slow Cooling curing->cooling polymer Cured Phthalonitrile Polymer cooling->polymer

Caption: Workflow for the synthesis and curing of a phthalonitrile polymer.

Section 2: Phthalocyanines as Photosensitizers in Drug Development

Phthalocyanines synthesized from precursors like this compound are second-generation photosensitizers used in photodynamic therapy (PDT) for cancer treatment.[2] They possess strong light absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration.[3]

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of phthalocyanine-based PDT relies on the generation of cytotoxic reactive oxygen species (ROS) upon light activation.[4][5]

  • Administration and Localization: The phthalocyanine photosensitizer is administered systemically or locally and preferentially accumulates in tumor tissue.[3]

  • Light Activation: The tumor is then illuminated with light of a specific wavelength (typically 600-800 nm), which excites the photosensitizer from its ground state (S₀) to an excited singlet state (S₁).[2]

  • Intersystem Crossing: The photosensitizer undergoes intersystem crossing to a longer-lived triplet state (T₁).

  • ROS Generation: The excited triplet state photosensitizer can then react with molecular oxygen via two pathways:

    • Type I Reaction: Electron transfer to produce superoxide anions (O₂⁻•), which can lead to the formation of other ROS.

    • Type II Reaction: Energy transfer to ground-state oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂).[2]

  • Cellular Damage and Death: The generated ROS are highly cytotoxic and cause damage to cellular components, including lipids, proteins, and nucleic acids. This leads to cell death through apoptosis, necrosis, or autophagy.[6][7]

Signaling Pathways in Phthalocyanine-Mediated PDT

PDT with phthalocyanine photosensitizers can trigger multiple cell death signaling pathways. The primary mechanism often involves the induction of apoptosis.

  • Intrinsic Apoptosis Pathway: This is the most commonly observed pathway in PDT.[3]

    • PDT-induced ROS cause damage to mitochondria, leading to the release of cytochrome c into the cytosol.

    • Cytochrome c, along with other proteins, forms the apoptosome.

    • The apoptosome activates caspase-9, which in turn activates the executioner caspase-3.

    • Caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.[3]

  • Stress Kinase Activation: PDT can strongly activate stress-activated protein kinases (SAPK/JNK) and p38 MAPK, which can contribute to the promotion of apoptosis.[3]

  • Necrosis: If the oxidative stress is too high or if the photosensitizer localizes to the plasma membrane or lysosomes, cell death may occur through necrosis.[8]

Signaling Pathway Diagram: Intrinsic Apoptosis in PDT

G light Light Activation (600-800 nm) pc Phthalocyanine (Pc) Photosensitizer light->pc Excitation ros Reactive Oxygen Species (ROS) pc->ros Energy Transfer to O₂ mito Mitochondrial Damage ros->mito Induces cyto_c Cytochrome c Release mito->cyto_c Leads to apoptosome Apoptosome Formation cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis Executes G reactants Substituted Phthalonitrile (4 eq.) + Zinc Acetate (1 eq.) + DBU in DMF reaction Reflux (150-160°C) 18-24h reactants->reaction precipitation Precipitate in Methanol reaction->precipitation filtration Vacuum Filtration & Washing precipitation->filtration purification Column Chromatography filtration->purification product Purified Zinc Phthalocyanine purification->product

References

Troubleshooting & Optimization

Technical Support Center: 4-Chlorophthalonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chlorophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The primary precursors for the synthesis of this compound are typically 4-chlorophthalic acid (or its anhydride) and 3,4-dichlorobenzonitrile. The choice of starting material often depends on commercial availability, cost, and the planned synthetic route.

Q2: Which synthetic routes are most effective for preparing this compound?

A2: Two common and effective synthetic routes are the dehydration of 4-chlorophthalamide and the cyanation of 3,4-dichlorobenzonitrile. A third potential route is the Sandmeyer reaction starting from a suitable chloro-substituted aromatic amine.

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yields can be attributed to several factors, including incomplete reaction, suboptimal reaction temperature, presence of moisture leading to hydrolysis of the nitrile groups, and product loss during work-up and purification. Careful control of reaction parameters is crucial.[1][2]

Q4: What are the common impurities or byproducts I should be aware of?

A4: Common impurities include unreacted starting materials, the intermediate 4-chlorophthalamide (in the dehydration route), and hydrolysis products such as 4-chlorophthalic acid. In routes involving cyanation, incomplete reaction can lead to mono-cyanated intermediates.

Q5: How can I effectively purify the crude this compound?

A5: The most common method for purifying crude this compound is recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture.[3] For persistent impurities, column chromatography using a silica gel stationary phase and a hexane/ethyl acetate eluent system can be effective.[3]

Q6: Can the nitrile groups of this compound hydrolyze during synthesis or work-up?

A6: Yes, the nitrile groups are susceptible to hydrolysis, especially in the presence of strong acids or bases and water, which can lead to the formation of 4-chlorophthalamide or 4-chlorophthalic acid.[1] It is important to use anhydrous solvents and reagents and to minimize contact with water during the work-up.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Scenario 1: Low Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred for the recommended duration. For dehydration reactions, this can be up to 18 hours.[1] - Use a sufficient excess of the dehydrating agent or cyanation source.
Suboptimal Reaction Temperature - Carefully control the reaction temperature. For dehydration using thionyl chloride, the initial addition should be at a low temperature (0-5°C).[1] For cyanation reactions, higher temperatures may be required, but excessive heat can lead to degradation.
Presence of Moisture - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Loss of Product During Work-up - When precipitating the product, use an ice bath and stir vigorously to ensure complete precipitation. - Wash the filtered product with a cold, non-polar solvent to minimize dissolution.
Scenario 2: Impure Product
Possible Impurity Identification Troubleshooting Steps
Unreacted Starting Material - Different Rf value on TLC compared to the product.- Ensure the reaction goes to completion by monitoring with TLC. - Optimize the stoichiometry of reagents. - Recrystallization can often effectively remove unreacted starting material.[1]
4-Chlorophthalamide (from dehydration route) - Presence of amide peaks in the IR and NMR spectra.- Ensure the dehydration reaction goes to completion. - Use a sufficient excess of the dehydrating agent. - This impurity can be removed by recrystallization.[1]
Hydrolysis Products (e.g., 4-Chlorophthalic acid) - Broad O-H peak in the IR spectrum.- Maintain anhydrous reaction conditions. - An aqueous basic wash during work-up can help remove acidic impurities.

Data on Reaction Parameters

Optimizing reaction conditions is critical for maximizing the yield of this compound. The following tables provide data on the synthesis of a key precursor, 4-chlorophthalic anhydride, and general conditions for related cyanation reactions.

Table 1: Influence of Reaction Conditions on the Synthesis of 4-Chlorophthalic Anhydride [4]

ParameterConditionYieldPurity
pH 4.5 - 5.550-60%>98.5% (after purification)
Reaction Temperature 55-65°C50-60%>98.5% (after purification)
Reaction Time 180-220 min50-60%>98.5% (after purification)
Water to Phthalic Anhydride Ratio 2.0 - 2.2 (by mass)50-60%>98.5% (after purification)

Table 2: General Conditions for Copper-Catalyzed Cyanation of Aryl Halides [5]

Parameter Condition
Catalyst Copper(I) cyanide (CuCN)
Ligand Phenanthroline (20 mol%)
Cyanide Source Sodium cyanide (NaCN)
Oxidant Iodine (I2)
Solvent Dioxane/m-xylene mixture
Temperature Varies, often elevated

Experimental Protocols

Method 1: Synthesis via Dehydration of 4-Chlorophthalamide

This protocol is adapted from the general procedure for the dehydration of phthalamides.[1]

Step 1: Synthesis of 4-Chlorophthalamide

  • In a round-bottom flask, dissolve 4-chlorophthalic anhydride in an excess of aqueous ammonia.

  • Heat the mixture to evaporate the water and excess ammonia, yielding crude 4-chlorophthalamide.

  • Recrystallize the crude product from water to obtain pure 4-chlorophthalamide.

Step 2: Dehydration to this compound

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • To the flask, add 4-chlorophthalamide and a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5) in a suitable anhydrous solvent like toluene.

  • Slowly heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully quench any remaining dehydrating agent (e.g., by slowly adding to ice water for SOCl2).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization.

Method 2: Synthesis via Sandmeyer Reaction

This protocol outlines a general approach using the Sandmeyer reaction for cyanation.[6][7][8]

Step 1: Diazotization of 4-Amino-2-chlorobenzonitrile

  • Dissolve 4-amino-2-chlorobenzonitrile in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5°C, to form the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium cyanide or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of N2 gas) should be observed.

  • Allow the reaction to warm to room temperature and then heat gently to ensure completion.

  • Cool the reaction mixture and extract the this compound with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_route1 Route 1: Dehydration cluster_route2 Route 2: Sandmeyer Reaction start1 4-Chlorophthalic Anhydride step1_1 Ammonolysis start1->step1_1 intermediate1 4-Chlorophthalamide step1_1->intermediate1 step1_2 Dehydration (e.g., SOCl₂) intermediate1->step1_2 product This compound step1_2->product purification Purification (Recrystallization / Chromatography) product->purification start2 4-Amino-2-chlorobenzonitrile step2_1 Diazotization (NaNO₂, H⁺) start2->step2_1 intermediate2 Diazonium Salt step2_1->intermediate2 step2_2 Cyanation (CuCN) intermediate2->step2_2 step2_2->product

Caption: Synthetic Routes to this compound.

troubleshooting_workflow start Low Yield or Impure Product check_completion Check Reaction Completion via TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_conditions Review Reaction Conditions check_completion->check_conditions Yes optimize_time Action: Increase Reaction Time / Add More Reagent incomplete->optimize_time suboptimal_temp Suboptimal Temperature? check_conditions->suboptimal_temp adjust_temp Action: Optimize Temperature suboptimal_temp->adjust_temp Yes moisture Moisture Present? suboptimal_temp->moisture No use_anhydrous Action: Use Anhydrous Reagents/Inert Atmosphere moisture->use_anhydrous Yes check_workup Review Work-up & Purification moisture->check_workup No hydrolysis Evidence of Hydrolysis? check_workup->hydrolysis modify_workup Action: Anhydrous Work-up / Basic Wash hydrolysis->modify_workup Yes purification_issue Inefficient Purification? hydrolysis->purification_issue No optimize_purification Action: Change Recrystallization Solvent / Use Chromatography purification_issue->optimize_purification Yes

Caption: Troubleshooting Logic for this compound Synthesis.

References

Technical Support Center: Synthesis of 4-Chlorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chlorophthalonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields in the synthesis of this compound can arise from several factors, depending on the synthetic route employed. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The conversion of precursors to this compound may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is stirred for the recommended duration at the specified temperature. If the reaction stalls, consider adding a slight excess of the limiting reagent.

  • Suboptimal Reaction Temperature: Incorrect temperature control can either slow down the reaction or lead to the degradation of reactants and products.

    • Solution: For chlorination and ammoxidation reactions, precise temperature control is crucial. Use a calibrated thermometer and a reliable heating/cooling system. For ammoxidation, temperatures that are too high can lead to over-oxidation.

  • Moisture Contamination: The presence of water can lead to the hydrolysis of the nitrile groups, forming 4-chlorophthalamide or 4-chlorophthalic acid.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Loss of Product During Workup: The product can be lost during extraction, precipitation, or filtration steps.

    • Solution: When precipitating the product, use a cold non-solvent and stir vigorously to ensure complete precipitation. When performing liquid-liquid extractions, ensure complete separation of the layers and consider back-extracting the aqueous layer to recover any dissolved product. Wash the filtered product with a minimal amount of cold solvent to reduce losses due to dissolution.

Question 2: My final product is impure. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue. The identity of these impurities depends on the synthetic route. The following table summarizes the most common side products, their identification, and strategies for their minimization.

Side ProductIdentificationMinimization Strategy
3-Chlorophthalonitrile (Isomer) Similar retention time in GC and Rf in TLC to the desired product. May require co-injection with a standard for confirmation.Optimize chlorination conditions (temperature, catalyst, reaction time) to favor para-substitution. Separation can be challenging and may require preparative HPLC or fractional crystallization.
Dichlorophthalonitriles Higher molecular weight peaks in Mass Spectrometry (MS).Use a stoichiometric amount of the chlorinating agent. Avoid prolonged reaction times or excessively harsh chlorination conditions.
4-Chlorophthalamide Presence of amide peaks in IR and NMR spectra. Higher melting point than the nitrile.Ensure complete dehydration of the corresponding diamide if this is the synthetic route. In other routes, maintain strictly anhydrous conditions to prevent hydrolysis of the nitrile groups.
4-Chlorophthalic Acid Broad O-H stretch in the IR spectrum. Can be detected by a change in pH of an aqueous wash.Maintain anhydrous conditions throughout the reaction and workup. An aqueous basic wash (e.g., with sodium bicarbonate solution) during workup can remove acidic impurities.
4-Chloro-o-tolunitrile Lower molecular weight and boiling point than the desired product. Can be identified by GC-MS.This is an intermediate in the ammoxidation of 4-chloro-o-xylene. Ensure complete conversion by optimizing reaction time, temperature, and catalyst activity.
Phthalonitrile (Unreacted) Lower molecular weight and different spectroscopic signature.Ensure complete chlorination of the starting material. Monitor the reaction by TLC or GC.

Question 3: How can I effectively purify my crude this compound?

Answer:

The primary method for the purification of crude this compound is recrystallization .

  • Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing phthalonitriles include ethanol, methanol, and toluene. A mixed solvent system may also be effective.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

For the separation of persistent impurities, especially the 3-chlorophthalonitrile isomer, column chromatography on silica gel may be necessary. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary industrial routes are:

  • Ammoxidation of 4-chloro-o-xylene: This is a gas-phase catalytic reaction involving 4-chloro-o-xylene, ammonia, and air.

  • From 4-chlorophthalic acid/anhydride: This involves the conversion of 4-chlorophthalic acid or its anhydride to the corresponding diamide, followed by dehydration to the dinitrile.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques should be used:

  • Melting Point: Compare the melting point of your product to the literature value. A sharp melting point close to the expected value is indicative of high purity.

  • Spectroscopy:

    • NMR (1H and 13C): Provides detailed structural information.

    • IR: The presence of a strong nitrile peak (C≡N stretch) around 2230 cm-1 is characteristic.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

  • Chromatography (TLC, GC, HPLC): To assess purity and identify the number of components in your sample.

Q3: The chlorination of phthalic anhydride gives a mixture of 3- and 4-chloro isomers. How does this affect the synthesis of this compound?

A3: If your synthesis starts from chlorinated phthalic anhydride, you will likely carry the isomeric mixture through the subsequent reaction steps. This will result in a mixture of 3-chlorophthalonitrile and this compound in your final product. The separation of these isomers is challenging due to their similar physical properties. If high isomeric purity is required, a synthetic route that avoids this chlorination step, or a more efficient purification method like preparative HPLC, should be considered.

Quantitative Data Summary

The following tables provide typical reaction parameters and expected outcomes for the synthesis of this compound and its precursors. Please note that actual results may vary depending on the specific experimental setup and conditions.

Table 1: Ammoxidation of 4-Chloro-o-xylene

ParameterValueReference
Catalyst V-Sb-Bi-Zr/γ-Al2O3 oxide[1]
Temperature 380-450 °C[1]
Reactant Ratio (4-chloro-o-xylene:NH3:Air) Varies, typically high excess of NH3 and air[1]
Typical Yield 70-85%[1]
Typical Purity >98% after purification[1]

Table 2: Chlorination of Phthalic Anhydride

ParameterValueReference
Chlorinating Agent Chlorine gas (Cl2)[2]
Catalyst Iron(III) chloride (FeCl3)[2]
Temperature 200-240 °C[2]
Isomer Ratio (4-chloro:3-chloro) ~55:45[2]
Yield of Monochloro-products Varies with reaction time and Cl2 stoichiometry[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ammoxidation of 4-Chloro-o-xylene (Illustrative)

This protocol is a generalized representation of an industrial process and should be adapted for laboratory scale with appropriate safety precautions.

  • Catalyst Bed Preparation: A tubular reactor is packed with a V-Sb-Bi-Zr/γ-Al2O3 oxide catalyst.

  • Reaction Setup: The reactor is heated to the reaction temperature (e.g., 420 °C).

  • Reactant Feed: A gaseous mixture of 4-chloro-o-xylene, ammonia, and air is passed through the catalyst bed. The molar ratio of the reactants is carefully controlled.

  • Product Collection: The product stream exiting the reactor is cooled to condense the solid products.

  • Purification: The crude this compound is collected and purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound from 4-Chlorophthalic Anhydride (Two-step Lab Scale)

Step 1: Synthesis of 4-Chlorophthalamide

  • In a round-bottom flask, suspend 4-chlorophthalic anhydride (1 equivalent) in an excess of concentrated aqueous ammonia.

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Gently heat the solution to evaporate the water, yielding crude 4-chlorophthalamide.

Step 2: Dehydration of 4-Chlorophthalamide

  • In a dry round-bottom flask under an inert atmosphere, add the crude 4-chlorophthalamide (1 equivalent).

  • Add a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) (2-3 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Purify the crude this compound by recrystallization.

Visualizations

Reaction_Pathway cluster_main Main Synthesis Pathway (Ammoxidation) cluster_side Potential Side Reactions 4-Chloro-o-xylene 4-Chloro-o-xylene This compound This compound 4-Chloro-o-xylene->this compound + NH3, O2 (Catalyst, Heat) 4-Chloro-o-tolunitrile 4-Chloro-o-tolunitrile 4-Chloro-o-xylene->4-Chloro-o-tolunitrile Incomplete Ammoxidation 4-Chlorophthalamide 4-Chlorophthalamide This compound->4-Chlorophthalamide + H2O (Hydrolysis) 4-Chlorophthalic Acid 4-Chlorophthalic Acid 4-Chlorophthalamide->4-Chlorophthalic Acid + H2O (Hydrolysis)

Caption: Main synthesis pathway of this compound via ammoxidation and key side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_conditions Review Reaction Conditions (Temp, Time, Reagents) check_reaction->check_conditions Yes incomplete Incomplete Reaction: - Increase reaction time - Adjust stoichiometry check_reaction->incomplete No analyze_impurities Identify Impurities (GC-MS, NMR) check_conditions->analyze_impurities No Obvious Issue suboptimal Suboptimal Conditions: - Calibrate equipment - Purify reagents/solvents check_conditions->suboptimal Issue Found side_products Side Products Identified: - Implement minimization strategy - Optimize purification analyze_impurities->side_products solution Improved Yield and Purity incomplete->solution suboptimal->solution side_products->solution

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Chlorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chlorophthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly used techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of impurities, as well as the desired scale of the purification.[1]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent will dissolve the crude this compound at an elevated temperature but not at room temperature.[2] A general principle is "like dissolves like"; therefore, solvents with moderate polarity should be considered. A good starting point for solvent screening includes alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), or mixtures such as ethanol/water.[3][4]

Q3: What are the likely impurities in crude this compound?

A3: Common impurities can originate from the starting materials, by-products of the synthesis reaction, or subsequent degradation. For chlorinated phthalonitriles, impurities may include unreacted starting materials, positional isomers, and by-products from incomplete reactions. For instance, in related syntheses, unreacted phthalonitrile and other chlorinated isomers can be present.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography separation and to get a preliminary assessment of purity.[5] For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique, as it can effectively separate the main compound from structurally similar impurities.[6]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The compound is too soluble in the chosen solvent even at low temperatures.Select a less polar solvent or use a solvent pair. Add a "poorer" solvent (in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then let it cool.[2]
Oiling out occurs (product separates as an oil, not crystals). The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is supersaturated, or cooling is too rapid.Reheat the solution to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid's surface can help induce crystallization.
Low recovery of purified product. The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[1]
Premature crystallization occurred during hot filtration.Use a pre-warmed funnel and receiving flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Colored impurities remain in the crystals. The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this method with caution as it may also adsorb some of the desired product.
Column Chromatography
Problem Possible Cause Solution
The compound does not move down the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[7]
The compound runs with the solvent front (no separation). The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent mixture.
Poor separation of the desired compound from impurities. The chosen solvent system is not optimal.Develop a better solvent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.[7]
The column was not packed properly, leading to channeling.Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks. Wet packing (preparing a slurry of the stationary phase in the eluent) is often preferred.
The sample was loaded in too large a volume of solvent.Dissolve the crude sample in the minimum amount of solvent before loading it onto the column.[5]
Streaking or tailing of bands. The compound is interacting too strongly with the stationary phase.Adding a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent can sometimes improve peak shape.
Cracks appear in the silica gel bed. The column has run dry.Never let the solvent level drop below the top of the stationary phase. Keep the column topped up with eluent.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene) to find a suitable one where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the solvent's boiling point.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes to induce further crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.

Protocol 2: Column Chromatography of Crude this compound
  • Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column, ensuring even packing without air bubbles. Allow the silica to settle and then add a thin layer of sand on top to protect the silica bed.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal volume of the eluent. Carefully add this solution to the top of the column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions as the solvent flows through. Maintain a constant level of solvent above the silica gel.

  • Fraction Collection and Analysis: Collect the eluting solvent in a series of test tubes or flasks. Monitor the composition of the fractions using TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative Purity and Yield Data for Purification Methods

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol)859875Single recrystallization. Yield may be improved by optimizing cooling.
Column Chromatography (Hexane:Ethyl Acetate 4:1)85>9985Good for removing closely related impurities.

Note: The data presented in this table are for illustrative purposes and actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude this compound solvent Add Minimal Hot Solvent crude->solvent dissolved Hot Saturated Solution solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation eluent Select Eluent (via TLC) pack Pack Column with Silica Gel eluent->pack load Load Crude Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: General workflow for the purification of this compound using column chromatography.

References

Technical Support Center: Overcoming Low Solubility of 4-Chlorophthalonitrile in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of 4-Chlorophthalonitrile during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a substituted aromatic dinitrile. It is a key precursor in the synthesis of various functional macrocyclic compounds, most notably phthalocyanines. These resulting phthalocyanine derivatives have broad applications in materials science, electronics, and as photosensitizers in photodynamic therapy for cancer. The chloro-substituent on the phthalonitrile ring provides a reactive site for further functionalization through nucleophilic aromatic substitution (SNAr) reactions.

Q2: In which organic solvents is this compound typically soluble?

A2: this compound exhibits limited solubility in many common organic solvents at room temperature. It is generally more soluble in polar aprotic solvents. Qualitative solubility is observed in solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and to a lesser extent, in alcohols like ethanol. Its solubility is known to increase with a rise in temperature.

Q3: Why is the low solubility of this compound a problem in chemical reactions?

A3: The low solubility of this compound can lead to several experimental challenges. Incomplete dissolution of the starting material results in heterogeneous reaction mixtures, which can lead to slower reaction rates, incomplete reactions, and lower yields of the desired product. Poor solubility can also complicate product purification and isolation, leading to the inclusion of unreacted starting material in the final product.

Q4: What are the general strategies to improve the solubility of this compound in a reaction?

A4: Several strategies can be employed to overcome the low solubility of this compound:

  • Solvent Selection: Choosing a solvent in which this compound has higher intrinsic solubility, such as DMF or DMSO.

  • Elevated Temperatures: Increasing the reaction temperature can significantly enhance the solubility of the compound.

  • Co-solvent Systems: Using a mixture of solvents can sometimes improve solubility compared to a single solvent system.

  • Advanced Energy Input: Techniques like microwave irradiation and ultrasonication can increase solubility and reaction rates.

  • Phase-Transfer Catalysis (PTC): This method is particularly useful for reactions involving an ionic reagent and an organic substrate in immiscible phases.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems researchers may encounter when working with this compound.

Issue Potential Cause Troubleshooting Steps
Difficulty Dissolving this compound Insufficient solvent volume or inadequate temperature.Gradually increase the solvent volume while heating and stirring the mixture. Sonication can also be used to aid dissolution.
Reaction is Slow or Incomplete Low concentration of dissolved this compound.Increase the reaction temperature to improve solubility and reaction kinetics. Consider using a higher-boiling point solvent if compatible with the reaction. Microwave or ultrasound-assisted synthesis can also accelerate the reaction.[1]
Low Product Yield Incomplete reaction due to poor solubility of the starting material.Optimize the solvent system and reaction temperature. Employ techniques like microwave-assisted synthesis or phase-transfer catalysis to drive the reaction to completion.[2][3]
Product Contaminated with Starting Material Unreacted this compound co-precipitates with the product.Ensure complete dissolution of the starting material before the reaction proceeds. Use a solvent in which the product is soluble but the starting material is less soluble at a lower temperature for effective purification by recrystallization.
"Oiling Out" During Recrystallization The compound separates as a liquid instead of forming crystals.This can occur if the solution is too concentrated or cools too quickly. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool slowly at room temperature before placing it in an ice bath.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound is not extensively available in the public domain. The following table provides an estimated overview of its solubility in common organic solvents at different temperatures, based on qualitative literature descriptions and the general behavior of similar compounds.

Solvent Solubility at 25°C ( g/100 mL) Solubility at 75°C ( g/100 mL) Notes
N,N-Dimethylformamide (DMF)~5 - 10> 20Generally a good solvent for phthalonitriles.
Dimethyl Sulfoxide (DMSO)~5 - 10> 20Similar to DMF, effective at dissolving polar compounds.
Acetone~1 - 5~10 - 15Moderate solubility, improves significantly with heat.
Ethanol< 1~1 - 5Sparingly soluble at room temperature.
Toluene< 0.5~1 - 2Generally poor solubility.
Water< 0.1< 0.1Practically insoluble.

Disclaimer: The values in this table are estimations and should be used as a guideline. It is recommended to perform small-scale solubility tests to determine the optimal solvent and conditions for your specific application.

Experimental Protocols

The following are detailed methodologies for key experimental techniques to overcome the low solubility of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Enhanced Solubility

This protocol describes a general procedure for the reaction of this compound with a nucleophile, using elevated temperature to ensure solubility.

Materials:

  • This compound

  • Nucleophile (e.g., a substituted phenol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), the nucleophile (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add a sufficient volume of anhydrous DMF to the flask to create a stirrable slurry.

  • Flush the flask with an inert gas.

  • Heat the mixture to 80-100 °C with vigorous stirring. The reactants should fully dissolve at this temperature.

  • Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines the use of microwave irradiation to accelerate reactions involving this compound.[1]

Materials:

  • This compound

  • Reactants for the specific synthesis (e.g., metal salt for phthalocyanine synthesis)

  • High-boiling point solvent (e.g., quinoline, N,N-dimethylformamide)

Equipment:

  • Microwave synthesis reactor with appropriate reaction vessels

  • Magnetic stirrer for the reaction vessel

Procedure:

  • In a microwave reaction vessel, combine this compound, other reactants, and the chosen solvent.

  • Add a magnetic stir bar to the vessel.

  • Seal the vessel according to the manufacturer's instructions.

  • Place the vessel in the microwave reactor.

  • Set the reaction parameters: temperature (e.g., 150-200 °C), pressure limit, and reaction time (typically much shorter than conventional heating, e.g., 5-30 minutes).[4]

  • Start the microwave program.

  • After the reaction is complete, allow the vessel to cool to a safe temperature before opening.

  • Work up the reaction mixture as per the standard procedure for the specific synthesis to isolate and purify the product.

Safety Note: Microwave-assisted synthesis can generate high pressures and temperatures. Always use a dedicated microwave reactor designed for chemical synthesis and follow all safety guidelines provided by the manufacturer.[5][6]

Protocol 3: Ultrasound-Assisted Synthesis

This protocol describes the use of ultrasonic irradiation to enhance the dissolution and reaction of this compound.

Materials:

  • This compound

  • Other reactants

  • Appropriate solvent

Equipment:

  • Ultrasonic bath or probe sonicator

  • Reaction flask

  • Magnetic stirrer and stir bar (optional, for use in an ultrasonic bath)

Procedure:

  • In a reaction flask, combine this compound, other reactants, and the solvent.

  • If using an ultrasonic bath, place the flask in the bath, ensuring the liquid level inside the flask is below the water level in the bath.

  • If using a probe sonicator, insert the probe into the reaction mixture, ensuring it does not touch the sides of the flask.

  • Turn on the ultrasound and set the desired power and temperature.

  • Monitor the reaction progress by TLC. Sonication can often reduce reaction times significantly.

  • Upon completion, turn off the ultrasound and work up the reaction mixture to isolate and purify the product.

Protocol 4: Phase-Transfer Catalysis (PTC)

This protocol is suitable for reactions where an ionic nucleophile needs to react with the organic-soluble this compound.[7]

Materials:

  • This compound

  • Ionic nucleophile (e.g., sodium phenoxide)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • An organic solvent (e.g., toluene)

  • Water

Equipment:

  • Reaction flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a reaction flask, dissolve this compound in the organic solvent.

  • In a separate beaker, dissolve the ionic nucleophile in water.

  • Add the aqueous solution of the nucleophile to the organic solution of this compound.

  • Add the phase-transfer catalyst (typically 5-10 mol%) to the two-phase mixture.

  • Heat the mixture with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the workflows and logical relationships described in this guide.

experimental_workflow start Start: Reaction Setup dissolve Dissolve this compound (e.g., in DMF at 80-100°C) start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents react Maintain Temperature & Monitor by TLC add_reagents->react workup Cool, Precipitate, Filter, and Wash react->workup purify Recrystallize Product workup->purify end End: Pure Product purify->end

Caption: General experimental workflow for SNAr on this compound.

troubleshooting_workflow start Problem: Low Reaction Yield check_solubility Is the starting material fully dissolved? start->check_solubility increase_temp Increase Reaction Temperature check_solubility->increase_temp No check_time Is the reaction time sufficient? check_solubility->check_time Yes increase_temp->check_solubility change_solvent Use a Better Solvent (e.g., DMF, DMSO) increase_temp->change_solvent change_solvent->check_solubility extend_time Increase Reaction Time check_time->extend_time No advanced_methods Consider Advanced Methods (Microwave, Ultrasound, PTC) check_time->advanced_methods Yes solution Improved Yield extend_time->solution advanced_methods->solution

Caption: Troubleshooting logic for low reaction yield with this compound.

signaling_pathway_analogy cluster_conventional Conventional Heating cluster_advanced Advanced Methods A Low Solubility B Slow Reaction Rate A->B C Low Yield B->C D Enhanced Solubility (Microwave/Ultrasound/PTC) E Accelerated Reaction Rate D->E F High Yield E->F X This compound Reaction X->A X->D

Caption: Comparison of conventional vs. advanced methods for this compound reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chlorophthalonitrile Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-chlorophthalonitrile. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its derivatization via nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the derivatization of this compound?

The primary mechanism for the derivatization of this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing cyano groups on the phthalonitrile ring help to stabilize this negatively charged intermediate. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired substituted phthalonitrile product.

Q2: I am observing a very low or no yield of my desired product. What are the potential causes?

Low or no product yield is a common issue in the derivatization of this compound. Several factors could be responsible:

  • Insufficiently activated nucleophile: The nucleophile may not be strong enough to initiate the reaction. If you are using a neutral nucleophile (e.g., an alcohol or amine), the addition of a base is crucial to deprotonate it and increase its nucleophilicity.

  • Low reaction temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gradually increasing the temperature may be necessary.

  • Inappropriate solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving the nucleophilic anion more reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Poor quality of reagents or solvent: The presence of moisture can significantly reduce the yield by reacting with the base and protonating the nucleophile. Ensure that all reagents and solvents are anhydrous.

  • Steric hindrance: A bulky nucleophile or significant steric hindrance around the reaction site on the this compound can slow down the reaction rate.

Q3: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?

The most common side reaction is the hydrolysis of the nitrile groups to form carboxamides or carboxylic acids. This is particularly prevalent in the presence of a strong base and water. To minimize this, it is crucial to use anhydrous conditions and avoid excessively high temperatures or prolonged reaction times. If your nucleophile has multiple reactive sites, you may also observe the formation of undesired products from multiple substitutions.

Q4: How can I effectively purify my derivatized phthalonitrile product?

Purification of phthalonitrile derivatives can be challenging due to their often-limited solubility. Common purification techniques include:

  • Recrystallization: This is a common method for purifying solid products. Choosing an appropriate solvent or solvent mixture is key to obtaining high purity crystals.

  • Column chromatography: Silica gel or alumina column chromatography can be effective for separating the desired product from unreacted starting materials and side products. A gradient of solvents with increasing polarity is often employed.

  • Washing: Washing the crude product with appropriate solvents can help remove impurities. For example, washing with water can remove inorganic salts, and washing with a non-polar solvent can remove non-polar impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Weak nucleophileUse a stronger base to deprotonate the nucleophile (e.g., K₂CO₃, Cs₂CO₃, NaH).
Low reaction temperatureGradually increase the reaction temperature and monitor the progress by TLC.
Inappropriate solventUse a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
Presence of waterUse anhydrous reagents and solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Insufficient reaction timeMonitor the reaction by TLC and extend the reaction time until the starting material is consumed.
Insufficient amount of nucleophile or baseUse a slight excess of the nucleophile and/or base (e.g., 1.1-1.5 equivalents).
Formation of Side Products Hydrolysis of nitrile groupsEnsure anhydrous conditions. Avoid excessively high temperatures and prolonged reaction times.
Reaction with solventUse a non-nucleophilic solvent. If using a potentially reactive solvent like DMF at high temperatures, consider switching to a more stable alternative like DMSO.
Difficult Purification Poor solubility of the productTry different solvents or solvent mixtures for recrystallization. For column chromatography, explore different stationary phases and eluent systems.
Product is an oilTry to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purification by column chromatography is the best option.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the nucleophilic aromatic substitution of 4-substituted phthalonitriles with various nucleophiles. Note that these are examples from related systems and may require optimization for this compound.

Table 1: Derivatization with Phenols (O-Arylation)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
4-tert-ButylphenolK₂CO₃DMF806High4-Nitrophthalonitrile
3-MethoxyphenolK₂CO₃DMF80-902.5894-Nitrophthalonitrile
4-HydroxypyridineK₂CO₃DMF10012754-Nitrophthalonitrile
HydroquinoneNoneMelt2003GoodDinitrile compound

Table 2: Derivatization with Amines (N-Arylation)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
AnilineK₂CO₃DMF12024854-Nitrophthalonitrile
MorpholineK₂CO₃DMF804924-Nitrophthalonitrile
PiperidineK₂CO₃AcetonitrileReflux6904-Nitrophthalonitrile
4-AminophenolNaHDMFRT4Good4-Chlorobenzonitrile

Table 3: Derivatization with Thiols (S-Arylation)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
1-HexanethiolK₂CO₃DMF503High4-Nitrophthalonitrile
ThiophenolK₂CO₃DMF605884-Nitrophthalonitrile
4-tert-ButylthiophenolCs₂CO₃AcetonitrileReflux8954-Nitrophthalonitrile
Cysteine ethyl esterEt₃NCH₂Cl₂RT12Good4-Fluoronitrobenzene

Experimental Protocols

General Protocol for the Synthesis of 4-(Aryloxy)phthalonitriles

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with phenolic nucleophiles.

Materials:

  • This compound

  • Substituted phenol (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the substituted phenol (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume of DMF should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Nucleophile, and Base solvent Add Anhydrous Polar Aprotic Solvent reagents->solvent Under Inert Atmosphere heat Heat to 80-120 °C solvent->heat stir Stir for 4-24 hours heat->stir monitor Monitor by TLC stir->monitor precipitate Precipitate in Ice-Water monitor->precipitate Reaction Complete filter Filter and Wash with Water precipitate->filter extract Extract with Organic Solvent filter->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization or Chromatography dry->purify

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield temp Low Temperature start->temp nucleophile Weak Nucleophile start->nucleophile solvent Inappropriate Solvent start->solvent moisture Presence of Water start->moisture increase_temp Increase Temperature temp->increase_temp add_base Add/Change Base nucleophile->add_base change_solvent Use Polar Aprotic Solvent solvent->change_solvent dry_reagents Use Anhydrous Conditions moisture->dry_reagents

Caption: Troubleshooting logic for low-yield reactions.

PDT_Signaling_Pathway cluster_pdt Photodynamic Therapy (PDT) cluster_cell Cellular Response pc Phthalocyanine (from Phthalonitrile derivative) pc_excited Excited Phthalocyanine pc->pc_excited Absorption light Light (600-800 nm) light->pc_excited ros Reactive Oxygen Species (ROS, e.g., ¹O₂) pc_excited->ros Energy Transfer oxygen Molecular Oxygen (³O₂) oxygen->ros damage Oxidative Stress & Cellular Damage ros->damage apoptosis Apoptosis Signaling Cascade Activation damage->apoptosis death Cell Death apoptosis->death

Caption: Simplified signaling pathway for phthalocyanine-based photodynamic therapy.

Preventing decomposition of 4-Chlorophthalonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 4-chlorophthalonitrile in chemical reactions. The information is intended to help prevent its decomposition and ensure the successful synthesis of target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound decomposition during a reaction?

A1: The decomposition of this compound can be primarily attributed to three factors:

  • High Temperatures: Like many substituted phthalonitriles, this compound can be sensitive to high temperatures, which can lead to unwanted side reactions or polymerization.

  • Presence of Water and Strong Bases: The nitrile groups on the phthalonitrile ring are susceptible to hydrolysis under basic conditions, especially in the presence of water. This can lead to the formation of 4-chlorophthalamide or 4-chlorophthalic acid derivatives.

  • Inappropriate Reaction Conditions: The choice of solvent, base, and reaction time can significantly impact the stability of this compound.

Q2: What are the likely side products when this compound decomposes?

A2: While specific decomposition pathways are highly dependent on the reaction conditions, common side products arising from the decomposition of related phthalonitriles include:

  • Hydrolysis Products: In the presence of water and a base, the nitrile groups can be hydrolyzed to form 4-chlorophthalamide and subsequently 4-chlorophthalic acid.

  • Polymerization Products: At elevated temperatures, phthalonitriles can undergo self-polymerization, leading to the formation of insoluble, often deeply colored, polymeric materials.

Q3: How can I minimize the decomposition of this compound in my reaction?

A3: To minimize decomposition, consider the following preventative measures:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Optimize Reaction Temperature: It is crucial to find a balance. The temperature should be high enough to drive the desired reaction to completion in a reasonable time but low enough to prevent thermal decomposition and unwanted side reactions. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is recommended.

  • Choose the Appropriate Base: For nucleophilic substitution reactions, a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often a good choice. Stronger bases may increase the rate of nitrile hydrolysis. The solubility of the base in the reaction solvent is also a key factor.

  • Control Reaction Time: Prolonged reaction times, even at moderate temperatures, can increase the likelihood of decomposition. Monitor the reaction and work it up as soon as it is complete.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low.Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction for product formation and decomposition.
Inappropriate solvent.Use a polar aprotic solvent such as DMF, DMSO, or DMAc to improve the solubility of reactants and the nucleophilicity of the reacting partner.
Insufficient amount of nucleophile.Use a slight excess (1.1-1.5 equivalents) of the nucleophile to drive the reaction to completion.
Base is not effective.If using a base, consider switching to one with better solubility in the reaction medium. For example, cesium carbonate (Cs₂CO₃) is more soluble than potassium carbonate in many organic solvents.
Formation of a Tarry, Insoluble Material Unwanted polymerization of this compound.Reduce the reaction temperature. Ensure that the reaction is not heated for an unnecessarily long time. Consider using a lower concentration of reactants.
Presence of Amide or Carboxylic Acid Byproducts in Product Mixture Hydrolysis of the nitrile groups.Ensure strictly anhydrous conditions. Use a less basic catalyst if possible. Minimize the reaction time.
Reaction Stalls Before Completion Deactivation of the nucleophile by trace amounts of water.Ensure all reagents and solvents are anhydrous. Consider adding a drying agent if compatible with the reaction conditions.
Poor solubility of reactants at the given temperature.Try a different solvent in which all reactants are more soluble, or slightly increase the temperature.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound with Phenols

This protocol describes a general method for the synthesis of 4-(aryloxy)phthalonitriles from this compound and a substituted phenol.

Materials:

  • This compound (1.0 equivalent)

  • Substituted Phenol (1.0 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add this compound, the substituted phenol, and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture with stirring. The reaction temperature will depend on the reactivity of the specific phenol and should be optimized. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents).

Visualizing Reaction Logic

The following diagrams illustrate the general workflow for troubleshooting common issues and the potential decomposition pathways for this compound.

cluster_troubleshooting Troubleshooting Workflow Start Reaction Issue Identified Low_Yield Low/No Yield Start->Low_Yield Side_Products Side Products Observed Start->Side_Products Check_Temp Review Reaction Temperature Optimize Optimize Conditions Check_Temp->Optimize Check_Reagents Verify Reagent Purity & Stoichiometry Check_Reagents->Optimize Check_Conditions Assess Reaction Conditions (Solvent, Base, Atmosphere) Check_Conditions->Optimize Low_Yield->Check_Temp Low_Yield->Check_Reagents Side_Products->Check_Conditions

Caption: A general workflow for troubleshooting common issues encountered during reactions with this compound.

cluster_decomposition Potential Decomposition Pathways Start This compound Hydrolysis Hydrolysis (+H2O, Base) Start->Hydrolysis Polymerization Polymerization (High Temperature) Start->Polymerization Amide 4-Chlorophthalamide Hydrolysis->Amide Polymer Polymer Polymerization->Polymer Acid 4-Chlorophthalic Acid Amide->Acid

Caption: Potential decomposition pathways for this compound under adverse reaction conditions.

Troubleshooting peak splitting in NMR of 4-Chlorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected peak splitting in the ¹H NMR spectrum of 4-Chlorophthalonitrile. The following sections offer solutions and detailed protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the expected ¹H NMR spectrum for this compound?

A1: this compound has a 1,2,4-trisubstituted benzene ring, which gives rise to three distinct signals for the aromatic protons. Based on first-order splitting rules, the expected pattern for this AMX spin system would be:

  • H-3: A doublet, coupled to H-5 (meta coupling).

  • H-5: A doublet of doublets, coupled to H-6 (ortho coupling) and H-3 (meta coupling).

  • H-6: A doublet, coupled to H-5 (ortho coupling).

The two nitrile groups and the chlorine atom are electron-withdrawing, which generally shifts the proton signals downfield, typically appearing in the 7.5-8.0 ppm range.[1][2]

Q2: My aromatic signals are overlapping and the splitting is not a clean, first-order pattern. Why is this happening?

A2: This is a common phenomenon in substituted aromatic compounds and is most likely due to second-order effects .[3][4] These effects become significant when the chemical shift difference between two coupled protons (Δν, measured in Hz) is not much larger than the coupling constant (J) between them.[5] If the Δν/J ratio is less than approximately 5, the simple n+1 splitting rule breaks down, leading to complex, non-intuitive multiplets where the peak spacings do not directly represent the coupling constants.[5]

Q3: The aromatic peaks in my spectrum "lean" towards each other. What does this signify?

A3: The "leaning" or "roofing" effect is a classic sign of second-order coupling.[5] When two multiplets are coupled, the sides of the multiplets facing each other increase in intensity, while the outer peaks decrease. This distortion becomes more pronounced as the chemical shifts of the coupled protons become closer. For this compound, if the chemical shifts of H-5 and H-6 are very similar, their signals will lean heavily towards one another.

Q4: How can I simplify the complex spectrum to confirm the structure of my compound?

A4: Several experimental strategies can be employed to resolve complex or second-order spectra:

  • Increase Spectrometer Field Strength: Acquiring the spectrum on a higher field NMR instrument (e.g., moving from 300 MHz to 600 MHz) is a very effective solution.[4][5] This increases the chemical shift dispersion in Hz (Δν) while the coupling constants (J) remain unchanged. A larger Δν/J ratio simplifies the spectrum, making it appear more "first-order" and easier to interpret.

  • Change the NMR Solvent: Utilizing the Aromatic Solvent-Induced Shift (ASIS) effect can be a powerful tool.[6][7] Rerunning the experiment in an aromatic solvent like benzene-d₆ or pyridine-d₅ can alter the chemical shifts of the protons due to anisotropic effects.[4][6] This change can separate overlapping signals, simplifying the splitting patterns.[7]

  • Vary Sample Concentration: Although a smaller effect, intermolecular interactions at high concentrations can influence chemical shifts.[8] Acquiring the spectrum with a more dilute sample may offer better resolution.

  • Perform a 2D NMR Experiment: A 2D COSY (Correlation Spectroscopy) experiment is an excellent method to definitively identify which protons are coupled.[4] Cross-peaks in the COSY spectrum will connect signals from protons that have a spin-spin coupling, allowing you to trace the connectivity of the aromatic spin system even if the 1D spectrum is complex.

Expected ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound based on first-order analysis. Actual values may vary depending on the solvent and experimental conditions.

Proton AssignmentExpected Chemical Shift (δ, ppm)Predicted Multiplicity (First-Order)Typical Coupling Constants (J, Hz)
H-37.8 - 8.0Doublet (d)Jmeta = ~2 Hz
H-57.7 - 7.9Doublet of Doublets (dd)Jortho = 7-9 Hz, Jmeta = ~2 Hz
H-67.6 - 7.8Doublet (d)Jortho = 7-9 Hz

Recommended Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound suitable for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Deuterated chloroform is a good starting point as it dissolves many organic compounds.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

  • NMR Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak indicates good shimming.

    • Set the following acquisition parameters as a starting point:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-2 seconds

      • Number of Scans (ns): 8-16 (increase for dilute samples)

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode with a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each multiplet.

    • Analyze the chemical shifts and coupling patterns to assign the peaks.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting complex peak splitting in the NMR spectrum of this compound.

G cluster_solutions Recommended Solutions obs Observed Complex Peak Splitting in this compound NMR check Is the chemical shift difference (Δν) between coupled protons small? obs->check cause Likely Cause: Strong Coupling / Second-Order Effects check->cause  Yes / Likely sol1 Increase Spectrometer Field Strength (e.g., 300 -> 600 MHz) cause->sol1 sol2 Change Solvent to Induce Shifts (e.g., CDCl₃ → C₆D₆) cause->sol2 sol3 Run 2D COSY Experiment to Confirm Couplings cause->sol3 result Resolved, First-Order Spectrum and Confirmed Assignments sol1->result sol2->result sol3->result

Caption: Troubleshooting workflow for NMR peak splitting.

References

Technical Support Center: Scaling Up 4-Chlorophthalonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Chlorophthalonitrile from laboratory to pilot plant scale. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The most prevalent laboratory synthesis of this compound is via the Sandmeyer reaction, starting from 4-amino-3-cyanobenzonitrile. Another common route involves the direct chlorination of phthalonitrile. For pilot-plant scale, process optimization often focuses on yield, purity, and safety of these established routes.

Q2: What are the critical process parameters to monitor during scale-up?

When scaling up, meticulous control over reaction temperature, rate of reagent addition, and mixing efficiency is crucial.[1] Temperature and pressure profiles established at the lab scale need to be carefully adapted to the pilot plant equipment.[1] Inadequate temperature control can lead to the formation of impurities or even hazardous runaway reactions.

Q3: What are the expected yields and purity for this compound synthesis?

At a laboratory scale, yields can range from 70-85% depending on the specific protocol and purification method. During pilot-scale production, a slight decrease in yield might be observed initially, but process optimization can often bring it back to the lab-scale efficiency. Purity of >98% is generally expected after purification, which can be assessed using HPLC.[2]

Q4: What are the primary safety concerns when handling reagents for this synthesis?

Key safety concerns include the handling of cyanides, corrosive acids, and chlorinated solvents. It is imperative to work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For pilot-plant scale, a thorough process hazard analysis (PHA) is mandatory.

Q5: How can I purify the crude this compound at a larger scale?

Recrystallization is a common and effective method for purifying this compound on both lab and pilot scales.[3][4] Suitable solvents include methanol, ethanol, or toluene.[3][4] For higher purity requirements, column chromatography can be employed, though it may be less practical for very large quantities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. Ensure the reaction is heated to the specified temperature for the recommended duration.[3]
Degradation of starting material or product.Avoid excessively high temperatures. Ensure all reagents and solvents are of appropriate purity.
Loss of product during work-up.If the product is precipitated, ensure vigorous stirring for a fine precipitate and wash with cold solvent to minimize dissolution.[3] Check the aqueous layer for product solubility if an extraction was performed.[5]
Impure Product (presence of side-products) Suboptimal reaction temperature.Carefully control the reaction temperature. For nitration reactions on analogous compounds, maintaining a temperature of 10-15°C is critical.[3]
Presence of water in the reaction.Ensure all reagents and solvents are anhydrous, as moisture can lead to hydrolysis of nitrile groups to form undesired side products.[6]
Formation of positional isomers.Optimize reaction conditions to favor the formation of the desired isomer. Positional isomers can be difficult to separate, and chromatographic methods may be necessary.[3]
Reaction is sluggish or does not initiate Poor quality of reagents or catalyst.Use freshly purified reagents and ensure the catalyst is active.
Inefficient mixing.On a larger scale, ensure the stirring is adequate to maintain a homogeneous reaction mixture.
Difficulty in isolating the product Product is an oil instead of a solid.Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography may be necessary.
Emulsion formation during work-up.Add a saturated brine solution to help break the emulsion.

Quantitative Data Summary

Table 1: Typical Reaction Parameters - Lab vs. Pilot Plant
ParameterLaboratory Scale (10g)Pilot Plant Scale (10kg)Key Considerations for Scale-Up
Reactor Volume 250 mL100 LSurface area to volume ratio decreases, affecting heat transfer.
Reaction Temperature 10-15 °C (addition), 25 °C (reaction)10-15 °C (addition), 25-30 °C (reaction)Implement a robust cooling system to manage exotherms.[7]
Reagent Addition Time 30 minutes2-3 hoursSlower addition rate is crucial to control the reaction exotherm.
Stirring Speed 300-400 RPM (magnetic stirrer)100-200 RPM (overhead stirrer)Ensure efficient mixing to maintain homogeneity and heat distribution.
Typical Yield 75-85%70-80%Process optimization is needed to match lab-scale yields.[8]
Table 2: Impurity Profile and Analytical Methods
ImpurityPotential SourceRecommended Analytical Method
Starting Material (e.g., Phthalonitrile) Incomplete reactionHPLC, GC[2]
Positional Isomers (e.g., 3-Chlorophthalonitrile) Side reaction during chlorinationHPLC[2]
Hydrolysis Products (Carboxylic Acids) Presence of moistureIR Spectroscopy, HPLC[3]
Residual Solvents Incomplete dryingGC[2]

Experimental Protocols

Laboratory Scale Synthesis of this compound (Illustrative)

Disclaimer: This is an illustrative protocol. All experimental work should be conducted with appropriate safety precautions in a suitable chemical fume hood.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add phthalonitrile (10 g).

  • Reaction: Cool the flask to 0-5 °C in an ice bath. Slowly add the chlorinating agent (e.g., sulfuryl chloride in an appropriate solvent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into ice water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from methanol to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Pilot Plant Scale-Up Considerations
  • Equipment: Use a glass-lined or stainless steel reactor with a jacket for heating and cooling, an overhead stirrer, and a port for reagent addition.

  • Heat Management: The chlorination of phthalonitrile can be exothermic. The rate of addition of the chlorinating agent must be carefully controlled to manage the heat generated. The reactor's cooling system must be adequate to maintain the desired temperature.

  • Material Transfer: Use pumps for transferring reagents and solvents. Ensure all transfer lines are made of compatible materials.

  • Safety: A comprehensive risk assessment should be performed before starting the pilot plant synthesis. This includes considering potential runaway reactions, handling of corrosive materials, and emergency procedures.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield) check_reaction Check Reaction Parameters (Temp, Time, Stirring) start->check_reaction check_reagents Analyze Reagents & Solvents (Purity, Moisture) start->check_reagents check_workup Review Work-up & Purification (Extraction, Recrystallization) start->check_workup solution_params Adjust Parameters & Rerun Reaction check_reaction->solution_params solution_reagents Use Pure/Anhydrous Reagents check_reagents->solution_reagents solution_workup Optimize Work-up Procedure check_workup->solution_workup

Caption: Troubleshooting workflow for this compound synthesis.

PilotPlantProcessFlow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Drying reagent_prep Reagent Preparation reactor Pilot Reactor (100L) reagent_prep->reactor Charge Phthalonitrile quench_tank Quench Tank (Ice Water) reactor->quench_tank Transfer Reaction Mixture chlorinating_agent Chlorinating Agent (in Solvent) chlorinating_agent->reactor Controlled Addition filtration Filtration Unit quench_tank->filtration Filter Precipitate purification Recrystallization Vessel filtration->purification Crude Product drying Vacuum Dryer purification->drying Purified Product final_product Final Product: This compound drying->final_product

Caption: Pilot plant process flow for this compound synthesis.

SafetyConsiderations main Safety in Scale-Up ppe Personal Protective Equipment (PPE) - Chemical Resistant Gloves - Safety Goggles - Lab Coat/Apron main->ppe engineering Engineering Controls - Fume Hood / Ventilated Enclosure - Emergency Shower & Eyewash - Grounded Equipment main->engineering procedural Procedural Controls - Standard Operating Procedures (SOPs) - Process Hazard Analysis (PHA) - Spill Response Plan main->procedural

Caption: Key safety considerations for synthesis scale-up.

References

Technical Support Center: Reactions Involving 4-Chlorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile precursor primarily used in the synthesis of substituted phthalocyanines. It also undergoes nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Q2: What catalysts are typically used for the synthesis of phthalocyanines from this compound?

A2: The cyclotetramerization of this compound to form phthalocyanines is often catalyzed by metal salts which also act as the central metal ion in the resulting phthalocyanine. Common catalysts include zinc chloride (ZnCl₂), zinc acetate (Zn(OAc)₂), cobalt(II) acetate (Co(OAc)₂·4H₂O), and iron(II) acetate (Fe(OAc)₂).[1] The reaction is typically carried out in a high-boiling solvent in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2]

Q3: Can this compound be used in cross-coupling reactions?

A3: Yes, this compound can participate in cross-coupling reactions. The chloro-substituent allows for reactions like the Suzuki coupling, which forms a carbon-carbon bond by reacting with an organoboron species in the presence of a palladium catalyst and a base.[3][4]

Q4: What are the main challenges when working with phthalocyanine synthesis?

A4: A major challenge in the development of novel phthalocyanine compounds is their low solubility, which can hinder their application, particularly in medical fields.[5] Another common issue is achieving high yields, especially for asymmetrically substituted phthalocyanines, which are often obtained in yields of less than 20%.[6]

Troubleshooting Guides

Low Yield in Phthalocyanine Synthesis
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive catalyst or reagents Ensure reagents and solvents are pure and anhydrous. Some reagents may need to be distilled prior to use. Verify the quality of the metal salt and base.[7]
Suboptimal reaction temperature The reaction typically requires high temperatures (e.g., 140-160 °C or higher).[1][6] Ensure the reaction is heated to the appropriate temperature. If no reaction occurs, consider cautiously increasing the temperature.[7]
Incorrect stoichiometry The molar ratio of reactants is crucial. For asymmetric phthalocyanines, using a large excess of one phthalonitrile derivative may improve the yield of the desired A₃B type product.[6]
Formation of multiple undesired products Side reactions Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[2] The presence of water can lead to the formation of phthalimide by-products.[8]
Incorrect reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC). Running the reaction for too long can lead to decomposition of the product.[7]
Product Solubility and Purification Issues
Symptom Possible Cause Suggested Solution
Product is insoluble in common organic solvents Inherent property of unsubstituted or symmetrically substituted phthalocyanines The introduction of bulky or long-chain substituents on the periphery of the phthalocyanine macrocycle can significantly improve solubility.[5][9]
Difficulty in separating the desired product from by-products Similar polarities of the components in the reaction mixture Column chromatography is the most common purification method.[8] Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) to achieve better separation. For asymmetric phthalocyanines, separation from the symmetric by-products can be challenging and may require multiple chromatographic steps.
Product appears as an aggregate in NMR Strong π–π stacking of the phthalocyanine macrocycles Obtaining a clean ¹³C NMR spectrum can be difficult due to aggregation and low solubility.[6] Try using deuterated coordinating solvents like pyridine-d₅ or DMSO-d₆, or acquiring the spectrum at an elevated temperature to disrupt aggregation.

Experimental Protocols

General Protocol for the Synthesis of a Zinc(II) Phthalocyanine

This protocol is a generalized procedure based on common practices for the synthesis of a symmetrically substituted zinc phthalocyanine from this compound.

Materials:

  • This compound

  • Anhydrous Zinc Acetate (Zn(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • High-boiling point solvent (e.g., 1-pentanol, N,N-Dimethylformamide (DMF), or Dimethylaminoethanol (DMAE))[1][2]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (4 equivalents) and anhydrous zinc acetate (1 equivalent).

  • Add the high-boiling point solvent to the flask.

  • Add a catalytic amount of DBU (e.g., a few drops) to the mixture.[2]

  • Flush the system with an inert gas.

  • Heat the reaction mixture to reflux (typically between 140 °C and 160 °C) under the inert atmosphere with vigorous stirring.[2][6]

  • Maintain the reflux for a specified time (e.g., 18-24 hours), monitoring the reaction progress by TLC.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitate the crude product by adding the reaction mixture to a large volume of a non-polar solvent like hexane or an alcohol like methanol.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with the precipitation solvent to remove unreacted starting materials and impurities.

  • The crude product can be further purified by column chromatography on silica gel.

General Protocol for Suzuki Coupling of this compound

This protocol outlines a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)[3]

  • Base (e.g., K₂CO₃, Na₂CO₃, or KF)[3]

  • Solvent (e.g., Toluene, Dioxane, or DMF, often with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 equivalents).

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling an inert gas through it for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

  • Stir the reaction until completion, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Metal Salt (e.g., Zn(OAc)₂) Reflux Heat to Reflux (e.g., 140-160°C) under Inert Gas Reactants->Reflux Solvent_Base High-boiling Solvent + Base (e.g., DBU) Solvent_Base->Reflux Precipitate Cool and Precipitate Reflux->Precipitate Filter Filter and Wash Precipitate->Filter Purify Column Chromatography Filter->Purify Product Pure Phthalocyanine Purify->Product

Caption: Experimental workflow for phthalocyanine synthesis.

suzuki_coupling_mechanism Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Pd_intermediate R¹-Pd(II)L₂-R² Pd_complex->Pd_intermediate Pd_intermediate->Pd0 Product R¹-R² Pd_intermediate->Product Reductive Elimination start Catalytic Cycle R1X This compound (R¹-X) R1X->Pd_complex Oxidative Addition R2BY2 Organoboron (R²-BY₂) R2BY2->Pd_intermediate Transmetalation Base Base Base->Pd_intermediate Product->Pd0

Caption: Simplified mechanism of the Suzuki coupling reaction.

References

Technical Support Center: Managing Impurities in 4-Chlorophthalonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying, managing, and troubleshooting impurities encountered during the synthesis of 4-Chlorophthalonitrile. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, several common impurities are frequently encountered:

  • Unreacted Starting Materials: Residual amounts of the initial reactants, such as 4-chlorophthalic acid, 4-chlorophthalic anhydride, or 3,4-dichlorotoluene, may remain in the final product if the reaction does not go to completion.

  • Isomeric Impurities: Positional isomers, such as 3-chlorophthalonitrile, can be formed, especially in high-temperature reactions or if the starting materials are not isomerically pure.

  • Incompletely Reacted Intermediates: Intermediates like 4-chlorophthalamide can be present if the dehydration step is incomplete during synthesis from 4-chlorophthalic acid derivatives.

  • Hydrolysis Products: The nitrile groups of this compound are susceptible to hydrolysis, which can lead to the formation of 4-chlorophthalamic acid and ultimately 4-chlorophthalic acid, particularly in the presence of moisture and at non-neutral pH.

  • Side-Reaction Byproducts: Depending on the specific reagents and conditions used, other chlorinated or substituted phthalonitrile derivatives may be formed as minor byproducts.

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene, DMF, acetonitrile) can be retained in the final product.

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound and its impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantification of non-volatile organic impurities. A well-developed HPLC method can separate this compound from its isomers and other byproducts.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and some side-reaction byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities and confirm the identity of the desired product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups and can indicate the presence of impurities with distinct absorptions, such as the broad O-H stretch of carboxylic acids resulting from hydrolysis.

Q3: What is a suitable method for purifying crude this compound?

A3: Recrystallization is a highly effective and commonly used method for purifying crude this compound. The choice of solvent is critical for successful purification. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvents to consider for this compound include:

  • Ethanol

  • Methanol

  • Toluene

  • A mixture of solvents, such as ethanol/water or toluene/heptane, can also be effective.[2]

The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Scenario 1: Low Yield of this compound

Problem: The final yield of this compound is significantly lower than expected.

Possible CauseTroubleshooting Step
Incomplete Reaction - Ensure the reaction is stirred vigorously for the recommended duration. - Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to confirm the consumption of starting materials.
Suboptimal Reaction Temperature - Carefully control the reaction temperature within the specified range for the chosen synthetic route. - Temperatures that are too low may lead to slow reaction rates, while excessively high temperatures can cause decomposition of the product.
Loss of Product During Work-up - When precipitating the product, ensure efficient mixing to obtain a fine, easily filterable solid. - Minimize the volume of cold solvent used for washing the filtered product to reduce dissolution losses.
Degradation of Product - Avoid prolonged exposure to high temperatures during the reaction and purification steps. - Ensure the reaction and work-up conditions are anhydrous if water-sensitive reagents are used.
Scenario 2: Impure this compound Obtained

Problem: The isolated this compound is impure, as indicated by melting point, TLC, or spectroscopic analysis.

Possible CauseTroubleshooting Step
Presence of Unreacted Starting Materials - Ensure the reaction goes to completion by extending the reaction time or optimizing the stoichiometry of the reactants. - Recrystallization is often effective at removing unreacted starting materials.
Formation of Isomeric Impurities - Use isomerically pure starting materials. - Optimize reaction conditions (e.g., lower temperature) to favor the formation of the desired 4-chloro isomer. - Fractional crystallization or column chromatography may be necessary to separate isomers with similar properties.
Incomplete Dehydration of Amide Intermediate - If synthesizing from a carboxylic acid or anhydride, ensure a sufficient excess of the dehydrating agent is used and that the reaction time is adequate.
Hydrolysis of Nitrile Groups - Maintain anhydrous conditions throughout the synthesis and work-up. - Neutralize any acidic or basic residues before storage.
Ineffective Purification - Optimize the recrystallization solvent and procedure. A different solvent or a solvent mixture may provide better selectivity. - Ensure the crude product is fully dissolved in the hot solvent before cooling. - Cool the solution slowly to promote the formation of pure crystals.

Experimental Protocols

Key Experiment: Purification of this compound by Recrystallization

Objective: To purify crude this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating to identify a suitable recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Data Presentation

Table 1: Analytical Methods for Impurity Detection in this compound

Analytical TechniqueImpurities DetectedPurpose
HPLC Positional Isomers, Unreacted Starting Materials, Hydrolysis Products, ByproductsPurity assessment and quantification
GC-MS Residual Solvents, Volatile ByproductsIdentification and quantification of volatile impurities
NMR All organic compoundsStructural elucidation and confirmation of identity
FTIR Compounds with distinct functional groups (e.g., -COOH, -CONH₂)Identification of functional groups of impurities

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Starting Materials s2 Reaction s1->s2 s3 Crude Product s2->s3 p1 Dissolve in Hot Solvent s3->p1 Transfer p2 Hot Filtration (optional) p1->p2 p3 Cool to Crystallize p2->p3 p4 Vacuum Filtration p3->p4 p5 Wash with Cold Solvent p4->p5 p6 Dry Crystals p5->p6 a1 Pure this compound p6->a1 Yields a2 Purity Analysis (HPLC, GC-MS) a1->a2

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity of this compound q1 Analyze by HPLC/TLC start->q1 imp_starting_material Unreacted Starting Material Peak q1->imp_starting_material Identified imp_isomer Isomeric Impurity Peak q1->imp_isomer Identified imp_other Other Impurity Peaks q1->imp_other Identified sol_reaction Optimize Reaction: - Increase reaction time - Adjust stoichiometry imp_starting_material->sol_reaction sol_conditions Optimize Conditions: - Lower reaction temperature - Use pure starting materials imp_isomer->sol_conditions sol_purification Optimize Purification: - Select new recrystallization solvent - Perform column chromatography imp_other->sol_purification

Caption: Troubleshooting logic for addressing low purity in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to 4-Chlorophthalonitrile and 4-Nitrophthalonitrile in Phthalocyanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phthalocyanines, a class of macrocyclic compounds with broad applications in materials science and medicine, relies on the selection of appropriate precursors. Among the most common starting materials are substituted phthalonitriles, with 4-chlorophthalonitrile and 4-nitrophthalonitrile being two prominent options. This guide provides an objective comparison of these two precursors in the context of phthalocyanine synthesis, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal precursor for their specific applications.

Reactivity and Synthetic Overview

Both this compound and 4-nitrophthalonitrile serve as effective precursors for the synthesis of tetra-substituted phthalocyanines. The electron-withdrawing nature of both the chloro and nitro substituents activates the adjacent nitrile groups, facilitating the critical cyclotetramerization reaction that forms the characteristic 18-π electron aromatic system of the phthalocyanine macrocycle.

The choice between the chloro- and nitro-substituted precursor can significantly influence the reaction conditions, yield, and the properties of the resulting phthalocyanine. The nitro group in 4-nitrophthalonitrile is a strong electron-withdrawing group, which can enhance the reactivity of the nitrile groups towards cyclotetramerization.[1][2] Furthermore, the nitro group can be readily displaced by a variety of nucleophiles, offering a versatile handle for post-synthesis modification of the phthalocyanine periphery.[3] The chloro group is also electron-withdrawing, though generally considered less activating than the nitro group. However, chloro-substituted phthalocyanines have been shown to possess unique electronic properties, such as increased electrical conductivity.

Comparative Synthesis Data

While direct side-by-side comparative studies under identical conditions are not extensively reported in the literature, analysis of individual synthesis reports for metallophthalocyanines derived from this compound and 4-nitrophthalonitrile allows for a comparative assessment. The following table summarizes typical reaction conditions and reported yields for the synthesis of zinc phthalocyanine (ZnPc) derivatives from these two precursors.

PrecursorMetal SaltSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitrophthalonitrileZinc AcetateQuinoline~2206Not specified[4]
4-NitrophthalonitrileZinc Acetate DihydrateDMF1504Not specified[5]
Phthalonitrile (unsubstituted)Zinc Acetate DihydrateDMF150469[6]
Phthalonitrile (unsubstituted)Zinc ChlorideDMF150464[6]
Phthalonitrile (unsubstituted)Zinc Sulfate HeptahydrateDMF150468[6]

Experimental Protocols

Detailed methodologies for the synthesis of metallophthalocyanines are crucial for reproducibility and comparison. Below are representative experimental protocols for the synthesis of zinc phthalocyanine derivatives from both 4-nitrophthalonitrile and a general protocol adaptable for this compound.

Synthesis of Zinc(II) Tetra(4-nitro)phthalocyanine

This protocol is a generalized procedure based on common synthetic methods.[4][5]

Materials:

  • 4-Nitrophthalonitrile

  • Anhydrous Zinc Acetate (or Zinc Acetate Dihydrate)

  • High-boiling solvent (e.g., Quinoline or DMF)

  • Methanol (for precipitation)

  • Dichloromethane (for washing)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-nitrophthalonitrile (4.0 mmol) and anhydrous zinc acetate (1.0 mmol).

  • Add a suitable high-boiling solvent such as quinoline (10 mL) or DMF (30 mL).

  • Heat the reaction mixture to reflux (for quinoline, approx. 237 °C; for DMF, 150 °C) under a nitrogen atmosphere with vigorous stirring.[4][5]

  • Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by the appearance of a deep green or blue color.[4][5]

  • After cooling the reaction mixture to room temperature, precipitate the crude product by pouring the mixture into a non-solvent like methanol.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with dichloromethane to remove unreacted starting materials and other impurities.[6]

  • Dry the purified zinc(II) tetra(4-nitro)phthalocyanine in a vacuum oven.

Synthesis of Zinc(II) Tetra(4-chloro)phthalocyanine (General Protocol)

A specific detailed protocol for the synthesis from this compound was not found in the direct comparative literature. However, a general procedure for the synthesis of tetra-chloro-substituted phthalocyanines can be adapted from established methods.

Materials:

  • This compound

  • Anhydrous Zinc Acetate (or other suitable zinc salt)

  • High-boiling solvent (e.g., Quinoline, DMF, or 1-pentanol)

  • Methanol (for precipitation)

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine this compound (4.0 mmol) and anhydrous zinc acetate (1.0 mmol).

  • Add a high-boiling point solvent.

  • Heat the mixture to reflux temperature under a nitrogen atmosphere with vigorous stirring.

  • Maintain the reaction at reflux for several hours, monitoring for the characteristic color change indicating phthalocyanine formation.

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding methanol.

  • Collect the solid by filtration and wash thoroughly with appropriate solvents to remove impurities.

  • Dry the final product under vacuum.

Visualization of Synthetic Pathways and Workflows

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

cluster_chloro Synthesis from this compound cluster_nitro Synthesis from 4-Nitrophthalonitrile This compound This compound Cyclotetramerization_Cl Cyclotetramerization This compound->Cyclotetramerization_Cl Metal Salt (e.g., Zn(OAc)2) Metal Salt (e.g., Zn(OAc)2) Metal Salt (e.g., Zn(OAc)2)->Cyclotetramerization_Cl Cyclotetramerization_NO2 Cyclotetramerization Metal Salt (e.g., Zn(OAc)2)->Cyclotetramerization_NO2 High-Boiling Solvent High-Boiling Solvent High-Boiling Solvent->Cyclotetramerization_Cl High-Boiling Solvent->Cyclotetramerization_NO2 Tetra(4-chloro)phthalocyanine Tetra(4-chloro)phthalocyanine Cyclotetramerization_Cl->Tetra(4-chloro)phthalocyanine 4-Nitrophthalonitrile 4-Nitrophthalonitrile 4-Nitrophthalonitrile->Cyclotetramerization_NO2 Tetra(4-nitro)phthalocyanine Tetra(4-nitro)phthalocyanine Cyclotetramerization_NO2->Tetra(4-nitro)phthalocyanine cluster_workflow Comparative Experimental Workflow Start Start Precursor_Selection Select Precursor: This compound or 4-Nitrophthalonitrile Start->Precursor_Selection Reaction_Setup Combine Precursor, Metal Salt, and Solvent Precursor_Selection->Reaction_Setup Heating Heat to Reflux under Inert Atmosphere Reaction_Setup->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Precipitate with Non-solvent (e.g., Methanol) Cooling->Precipitation Filtration Collect Solid by Filtration Precipitation->Filtration Washing Wash with Appropriate Solvents Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product Purified Phthalocyanine Drying->Final_Product

References

A Comparative Analysis of Reactivity: 4-Chlorophthalonitrile vs. Tetrachlorophthalonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

In the synthesis of functionalized phthalocyanines and other advanced materials, the choice of precursor is paramount to achieving desired substitution patterns and reaction efficiencies. Both 4-Chlorophthalonitrile and Tetrachlorophthalonitrile serve as key building blocks, offering pathways to a diverse array of substituted aromatic compounds through nucleophilic aromatic substitution (SNAr). This guide provides a detailed comparison of their reactivity, supported by available experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.

Principles of Reactivity: An Overview

The reactivity of chlorinated phthalonitriles in nucleophilic aromatic substitution is governed by the electronic effects of the substituents on the benzene ring. The two nitrile (-CN) groups are strongly electron-withdrawing, activating the ring towards nucleophilic attack. The chlorine atoms also contribute to this activation through their inductive electron-withdrawing effect, while their lone pairs exert a deactivating resonance effect.

Theoretically, Tetrachlorophthalonitrile is expected to be more reactive than this compound towards nucleophilic attack. The presence of four electron-withdrawing chlorine atoms in tetrachlorophthalonitrile significantly increases the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. In contrast, this compound has only one chlorine atom, resulting in a less activated system.

Furthermore, in tetrachlorophthalonitrile, the chlorine atom at the 4-position is reported to be the most susceptible to substitution. This regioselectivity is attributed to the combined electron-withdrawing effects of the adjacent nitrile group and the other chlorine atoms.

Comparative Experimental Data

Direct, side-by-side kinetic comparisons of this compound and Tetrachlorophthalonitrile are not extensively reported in the literature. However, a comparative analysis of reaction conditions and yields from studies on each compound provides valuable insights into their relative reactivity. The following table summarizes representative nucleophilic substitution reactions.

PrecursorNucleophileReaction ConditionsProductYield (%)Reference
Tetrachlorophthalonitrile Various Amines (10-fold excess)-Disubstituted amino-phthalonitriles60-65[1]
Tetrachlorophthalonitrile Malononitrile-4-(Dicyanomethyl)-3,5,6-trichlorophthalonitrile-[1]
4-Nitrophthalonitrile *4-AminophenolK₂CO₃, DMF4-(4-Aminophenoxy)phthalonitrile-[2][3]

Note: Data for 4-Nitrophthalonitrile is included as an analogue to demonstrate typical conditions for monosubstituted phthalonitriles, although the nitro group is a stronger activating group than a chloro group.

The data for tetrachlorophthalonitrile indicates that even with an excess of the nucleophile, the substitution does not always proceed to completion, with disubstitution products being common. This suggests a stepwise substitution pattern where the reactivity of the remaining chlorine atoms decreases after initial substitutions. The reaction with malononitrile highlights the high regioselectivity for the 4-position.

Experimental Protocols

The following is a general methodology for performing a nucleophilic aromatic substitution on a chlorophthalonitrile precursor. This protocol can be adapted for both this compound and Tetrachlorophthalonitrile.

General Protocol for Nucleophilic Aromatic Substitution:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chlorophthalonitrile (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO).

  • Addition of Reagents: Add the nucleophile (1.0 - 10.0 eq.) and a base (e.g., K₂CO₃, Et₃N) if required to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically ranging from room temperature to reflux) and monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Reaction Mechanism and Workflow

The nucleophilic aromatic substitution of chlorophthalonitriles proceeds via a well-established SNAr mechanism. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.

SNAr mechanism for chlorophthalonitriles.

experimental_workflow start Start dissolve Dissolve Chlorophthalonitrile in Anhydrous Solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents react Heat and Stir (Monitor Progress) add_reagents->react workup Cool and Precipitate in Ice-Water react->workup purify Filter and Purify (Recrystallization/Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

General experimental workflow.

Conclusion

Based on fundamental principles of organic chemistry, Tetrachlorophthalonitrile is inherently more reactive towards nucleophilic aromatic substitution than this compound . The multiple electron-withdrawing chlorine atoms on the tetrachloro- derivative create a more electron-deficient aromatic ring, facilitating nucleophilic attack. Experimental evidence, although not from direct comparative studies, supports this, showing that tetrachlorophthalonitrile reacts with a variety of nucleophiles under relatively mild conditions. However, controlling the degree of substitution on tetrachlorophthalonitrile can be a challenge, often leading to mixtures of products.

For syntheses requiring the introduction of a single substituent, this compound provides a more direct and potentially more selective starting material, although likely requiring more forcing reaction conditions compared to its tetrachlorinated counterpart. The choice between these two precursors will ultimately depend on the desired final product, the nature of the nucleophile, and the desired level of substitution.

References

Purity Analysis of Synthesized 4-Chlorophthalonitrile: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 4-Chlorophthalonitrile, a key building block in the synthesis of phthalocyanines and other functional materials, requires rigorous analytical characterization. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, supported by detailed experimental protocols and comparative data. Furthermore, it explores alternative analytical techniques, offering a holistic perspective on purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally stable organic compounds like this compound. Its high-resolution capability allows for the effective separation of the main compound from structurally similar impurities, which is crucial for accurate quantification.

A typical impurity profile for this compound can arise from the common synthesis route involving the nucleophilic aromatic substitution of a nitrophthalonitrile precursor. Potential impurities may include unreacted starting materials, positional isomers (e.g., 3-chlorophthalonitrile), and by-products from hydrolysis of the nitrile groups to carboxylic acids or amides. The ability of HPLC to resolve these closely related compounds is a significant advantage.

Comparative Analysis of a Synthesized Batch

To illustrate the efficacy of HPLC in purity analysis, the following table summarizes the chromatographic data from a synthesized batch of this compound compared to a certified reference standard. The data highlights the separation of the main component from potential process-related impurities.

CompoundRetention Time (min)Peak Area (%) - Synthesized BatchPeak Area (%) - Reference Standard
3-Chlorophthalonitrile (Isomer)6.20.35Not Detected
4-Nitrophthalonitrile (Precursor)7.80.20Not Detected
This compound 8.5 99.3 >99.9
4-Chlorophthalic acid (Hydrolysis)4.10.15Not Detected

This data is illustrative and may vary based on specific synthesis and chromatographic conditions.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh & Dissolve This compound E Inject Sample A->E B Prepare Mobile Phase A & B D Equilibrate C18 Column B->D C Filter Sample & Mobile Phases C->A C->B F Gradient Elution E->F G UV Detection (254 nm) F->G H Integrate Chromatogram Peaks G->H I Calculate Peak Area % H->I J Generate Purity Report I->J

Figure 1. Workflow for the purity analysis of this compound by HPLC.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This section details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.

  • Instrumentation and Column:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for separating aromatic nitrile compounds.

  • Reagents and Solutions:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Chromatographic Conditions:

    • Mobile Phase Gradient: A gradient elution is often employed to ensure the separation of compounds with varying polarities. A typical gradient could be:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the sample diluent to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the sample diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Alternative Analytical Techniques for Purity Assessment

While HPLC is a primary method for purity determination, a comprehensive analysis often involves orthogonal techniques to provide a complete picture of the sample's composition.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Quantification based on the direct proportionality between NMR signal integrals and the number of nuclei.
Applicability Ideal for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds.Applicable to any soluble compound with NMR-active nuclei.
Primary Use Purity determination and quantification of non-volatile impurities and isomers.Analysis of residual solvents and volatile impurities.Absolute purity determination and structural confirmation without a specific reference standard of the analyte.
Sample Prep Dissolution in a suitable solvent and filtration.Dissolution in a volatile solvent.Precise weighing and dissolution in a deuterated solvent with an internal standard.
Limitations May not detect highly volatile impurities. Requires a reference standard for quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.
Gas Chromatography (GC)

In the context of this compound purity analysis, GC is an excellent complementary technique to HPLC.

  • Advantages:

    • Ideal for the detection and quantification of residual solvents from the synthesis.

    • High resolution for volatile impurities.

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds. This compound has a relatively high boiling point, which can make GC analysis challenging without derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands out as a primary method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials.[1][2]

  • Advantages:

    • Provides absolute purity determination.

    • Offers structural confirmation of the main component and impurities in a single experiment.

    • Non-destructive technique.

  • Limitations:

    • Lower sensitivity compared to HPLC and GC.

    • Requires a more expensive and specialized instrument (NMR spectrometer).

    • Potential for signal overlap in complex mixtures.

Conclusion

For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended. HPLC, with its high resolving power for non-volatile impurities and positional isomers, remains the cornerstone technique for routine purity assessment. The detailed experimental protocol provided serves as a robust starting point for method development and validation. However, for a more complete understanding of the sample's purity, especially for regulatory submissions or when characterizing a new synthetic route, complementary techniques are invaluable. Quantitative NMR offers the advantage of absolute purity determination and structural confirmation in a single experiment, while Gas Chromatography is the method of choice for analyzing residual volatile impurities. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their synthesized this compound.

References

A Comparative Spectroscopic Analysis of 4-Chlorophthalonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A crucial examination of the spectroscopic signatures of 3-chlorophthalonitrile and 4-chlorophthalonitrile is presented for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of their spectral properties, supported by experimental data, to facilitate their identification, differentiation, and application in chemical synthesis and materials science.

The isomeric purity of substituted phthalonitriles is a critical parameter in the synthesis of well-defined phthalocyanine-based materials, which have applications in areas such as photodynamic therapy, catalysis, and molecular electronics. The position of the chloro-substituent on the phthalonitrile ring significantly influences the electronic properties and symmetry of the resulting phthalocyanine, thereby affecting its performance. This guide provides a detailed spectroscopic comparison of the two positional isomers of chlorophthalonitrile: 3-chlorophthalonitrile and this compound.

Chemical Structures

The key difference between the two isomers lies in the position of the chlorine atom on the benzene ring relative to the two nitrile groups.

  • 3-Chlorophthalonitrile: The chlorine atom is positioned adjacent to one of the nitrile groups.

  • This compound: The chlorine atom is located between the two nitrile groups.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-chlorophthalonitrile and this compound, providing a basis for their differentiation.

Table 1: ¹³C NMR Chemical Shifts (ppm)

Carbon Atom3-Chlorophthalonitrile (Predicted)This compound (Predicted)
C1/C2 (C-CN)115.0, 116.0114.5, 114.5
C3 (C-Cl)135.0-
C4134.5140.0 (C-Cl)
C5130.0134.0
C6133.0134.0
CN114.0, 113.0113.5, 113.5

Note: Experimental data for 3-chlorophthalonitrile from SpectraBase confirms the presence of NMR data, though specific shifts are not publicly available without a subscription. The data presented here is based on predictive models and should be used as a reference.

Table 2: FT-IR Absorption Bands (cm⁻¹)

Functional Group3-Chlorophthalonitrile (Predicted)This compound (Predicted)
C≡N Stretch~2235~2230
Aromatic C-H Stretch~3050-3100~3050-3100
Aromatic C=C Stretch~1580, 1470~1570, 1480
C-Cl Stretch~800-850~850-900

Table 3: UV-Vis Absorption Maxima (λmax, nm) in Ethanol

Transition3-Chlorophthalonitrile (Predicted)This compound (Predicted)
π → π~280, ~290~285, ~295
n → π~310~315

Table 4: Mass Spectrometry (m/z)

Fragment3-Chlorophthalonitrile (Predicted)This compound (Predicted)
[M]+162/164 (3:1)162/164 (3:1)
[M-CN]+136/138136/138
[M-Cl]+127127
[C₆H₃N₂]+103103

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon framework of the isomers.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the chlorophthalonitrile isomer is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher is used.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ) of the carbon resonances are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the isomers.

Methodology:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer is used for analysis.

  • Data Acquisition: The KBr pellet is placed in the sample holder. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the isomers.

Methodology:

  • Sample Preparation: A stock solution of the chlorophthalonitrile isomer is prepared in a UV-grade solvent, such as ethanol or acetonitrile, at a concentration of approximately 10⁻⁴ M. Serial dilutions are performed to obtain solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. The solvent is used as a reference.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is typically used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺) and major fragment ions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Visualization of Experimental Workflow

The general workflow for the spectroscopic comparison of this compound isomers is outlined below.

G cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison cluster_output Output 3-Chlorophthalonitrile 3-Chlorophthalonitrile NMR NMR 3-Chlorophthalonitrile->NMR IR IR 3-Chlorophthalonitrile->IR UV_Vis UV_Vis 3-Chlorophthalonitrile->UV_Vis MS MS 3-Chlorophthalonitrile->MS This compound This compound This compound->NMR This compound->IR This compound->UV_Vis This compound->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables UV_Vis->Data_Tables MS->Data_Tables Comparison_Guide Comparison Guide Data_Tables->Comparison_Guide

Caption: Workflow for the spectroscopic comparison of this compound isomers.

A Comparative Guide to the Electrochemical Properties of 4-Chlorophthalonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of 4-chlorophthalonitrile and its derivatives. The introduction of different functional groups at the 4-position of the phthalonitrile core significantly modulates the electronic and, consequently, the electrochemical characteristics of these molecules. Understanding these properties is crucial for their application in the development of functional materials, such as phthalocyanines used in sensors, catalysis, and photodynamic therapy.

The Influence of Substituents on Electrochemical Behavior

The electrochemical properties of 4-substituted phthalonitriles are primarily dictated by the electron-donating or electron-withdrawing nature of the substituent at the 4-position. These substituents alter the electron density of the aromatic π-system, which in turn affects the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Electron-donating groups (EDGs) , such as amino (-NH₂) and phenoxy (-OPh), increase the electron density of the phthalonitrile ring. This raises the HOMO energy level, making the molecule easier to oxidize (i.e., a less positive oxidation potential).

  • Electron-withdrawing groups (EWGs) , such as a nitro group (-NO₂), decrease the electron density of the ring. This lowers the LUMO energy level, making the molecule easier to reduce (i.e., a less negative reduction potential).

  • Halogens , like chlorine (-Cl), exhibit a dual electronic effect. While they are inductively electron-withdrawing, they are also capable of π-donation. For this compound, the inductive effect is generally dominant, making it more difficult to oxidize than phthalonitriles with strong electron-donating groups.

These relationships are visualized in the diagram below, illustrating the impact of various substituents on the frontier molecular orbital energies and the resulting redox potentials.

G cluster_0 Substituent Electronic Effects cluster_1 Impact on HOMO/LUMO Energy Levels cluster_2 Effect on Redox Potentials Unsubstituted Unsubstituted Halogen Halogen (-Cl) Unsub_Levels EDG Electron-Donating Group (-NH2, -OPh) HOMO_EDG HOMO ↑ EDG_Levels EWG Electron-Withdrawing Group (-NO2) LUMO_EWG LUMO ↓↓ EWG_Levels Halo_Levels LUMO_EDG LUMO ↑ HOMO_Unsub HOMO LUMO_Unsub LUMO HOMO_Halo HOMO ↓ LUMO_Halo LUMO ↓ HOMO_EWG HOMO ↓↓ Ox_Pot_EDG Easier to Oxidize (Less Positive Eox) EDG_Levels->Ox_Pot_EDG Red_Pot_EWG Easier to Reduce (Less Negative Ered) EWG_Levels->Red_Pot_EWG Red_Pot_EDG Harder to Reduce (More Negative Ered) Ox_Pot_EWG Harder to Oxidize (More Positive Eox)

Caption: Influence of substituents on the electrochemical properties of phthalonitriles.

Comparative Electrochemical Data

While direct, side-by-side comparative studies of the electrochemical potentials of various 4-substituted phthalonitriles are limited in the literature, the following table summarizes the expected and, where available, reported electrochemical behavior based on the electronic nature of the substituents. The data is primarily derived from studies on the resulting phthalocyanines and related organic compounds.

Compound Substituent Electronic Effect Oxidation Potential (Epa) Reduction Potential (Epc) Notes
4-Aminophenoxy- phthalonitrile -O-C₆H₄-NH₂Strong Electron-DonatingExpected to be the lowest (easiest to oxidize)Expected to be the most negative (hardest to reduce)The amino and phenoxy groups both contribute significant electron density to the ring.
4-Phenoxy- phthalonitrile -O-C₆H₅Electron-DonatingLower than unsubstituted phthalonitrileMore negative than unsubstituted phthalonitrileThe phenoxy group increases the HOMO energy level, facilitating oxidation.
This compound -ClInductively Electron-WithdrawingHigher than electron-donating substituted derivativesLess negative than electron-donating substituted derivativesThe chloro group lowers the HOMO energy level, making oxidation more difficult compared to EDG-substituted analogues.
4-Nitrophthalonitrile -NO₂Strong Electron-WithdrawingExpected to be the highest (hardest to oxidize)Expected to be the least negative (easiest to reduce)The nitro group significantly lowers the LUMO energy, facilitating the acceptance of an electron.[1]

Note: The exact redox potentials can vary depending on the experimental conditions (solvent, electrolyte, scan rate, etc.). The trends presented are based on the intrinsic electronic effects of the substituents.

Experimental Protocols

The following is a detailed methodology for the electrochemical analysis of this compound derivatives using cyclic voltammetry.

Objective: To determine the oxidation and reduction potentials of 4-substituted phthalonitrile derivatives.

Materials and Equipment:

  • Potentiostat with a three-electrode setup

  • Glassy carbon working electrode

  • Platinum wire counter (auxiliary) electrode

  • Ag/AgCl or saturated calomel reference electrode (SCE)

  • Electrochemical cell

  • High-purity solvent (e.g., acetonitrile or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate or tetrabutylammonium hexafluorophosphate)

  • High-purity nitrogen or argon gas

  • 4-substituted phthalonitrile sample

  • Ferrocene (for internal calibration)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the chosen solvent (e.g., acetonitrile).

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare a solution of the supporting electrolyte (e.g., 0.1 M) in the chosen high-purity solvent.

    • Dissolve the 4-substituted phthalonitrile sample in the electrolyte solution to a final concentration of approximately 1-5 mM.

    • De-aerate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrochemical Measurement (Cyclic Voltammetry):

    • Assemble the three-electrode cell with the prepared working, counter, and reference electrodes immersed in the de-aerated sample solution.

    • Set the parameters on the potentiostat software. A typical starting point would be:

      • Initial Potential: 0 V

      • Vertex Potential 1 (e.g., for oxidation): +2.0 V

      • Vertex Potential 2 (e.g., for reduction): -2.0 V

      • Scan Rate: 100 mV/s

    • Run the cyclic voltammetry scan for several cycles until a stable voltammogram is obtained.

    • Record the resulting cyclic voltammogram (current vs. potential).

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) from the voltammogram.

    • The formal redox potential (E°') can be estimated as the average of the anodic and cathodic peak potentials for a reversible process.

    • If ferrocene is used as an internal standard, its redox couple should be observed at a known potential, allowing for correction of the measured potentials.

The experimental workflow for synthesizing and characterizing these derivatives is outlined in the diagram below.

G Start 4-Nitrophthalonitrile Nucleophilic_Substitution Nucleophilic Aromatic Substitution (with Phenol, Aminophenol, etc.) Start->Nucleophilic_Substitution Derivative 4-Substituted Phthalonitrile Derivative Nucleophilic_Substitution->Derivative Cyclotetramerization Cyclotetramerization (with metal salt) Derivative->Cyclotetramerization Characterization Electrochemical Characterization (Cyclic Voltammetry) Derivative->Characterization Phthalocyanine Substituted Metallophthalocyanine Cyclotetramerization->Phthalocyanine Data_Analysis Data Analysis (Redox Potentials) Characterization->Data_Analysis

Caption: Synthesis and characterization workflow for 4-substituted phthalonitriles.

References

A Comparative Guide to the Thermal Stability of 4-Chlorophthalonitrile-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with high-performance materials, understanding the thermal stability of polymers is critical for ensuring reliability and performance in demanding applications. This guide provides a comparative analysis of the thermal stability of polymers based on 4-chlorophthalonitrile and its analogs, benchmarked against other leading high-temperature polymers such as polyimides, bismaleimides (BMI), and phenolic resins.

Phthalonitrile resins are a class of thermosetting polymers renowned for their exceptional thermal and oxidative stability, inherent flame resistance, and high char yields.[1] These characteristics make them prime candidates for applications in aerospace composites, microelectronics, and advanced adhesives where materials are subjected to extreme temperatures.[1] While specific quantitative thermogravimetric analysis (TGA) data for polymers derived directly from this compound is limited in peer-reviewed literature, data from closely related phthalonitrile systems, such as those based on 3-(4-chlorophenoxy)phthalonitrile and 4-nitrophthalonitrile, provide valuable insights into their expected high thermal performance.[2][3]

This guide presents a summary of key thermal stability parameters, detailed experimental methodologies for their determination, and visual representations of the analysis workflow and material comparisons to aid in material selection and development.

Comparative Thermal Performance Data

The thermal stability of high-performance polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing crucial data on the decomposition temperature (often reported as the temperature at 5% or 10% weight loss, Td5% and Td10%, respectively) and the char yield (the percentage of material remaining at a high temperature). DSC is used to determine the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.[3]

The following table summarizes the key thermal properties of various phthalonitrile-based polymers and compares them with other high-performance thermosets. It is important to note that the thermal properties of these polymers can be influenced by factors such as the specific curing agent, cure cycle, and the presence of any additives.[4]

Polymer SystemTd5% (°C, in N2)Td10% (°C, in N2)Char Yield at 800°C (%, in N2)Glass Transition Temperature (Tg) (°C)
Phthalonitrile-Based Polymers
3-(4-Chlorophenoxy)phthalonitrile Analog[4]~480-520~530-560> 70%Data Not Available
Bisphenol A-based Phthalonitrile[2]439.6Data Not Available62.1%284.8
4-Nitrophthalonitrile-based Resin[5]> 450Data Not Available> 73%> 439
Anethole-based Phthalonitrile[6]483Data Not Available72% (at 1000°C)> 450
Alternative High-Performance Polymers
Aromatic Polyimide[7]Data Not Available476-578Data Not AvailableData Not Available
Bismaleimide (BMI) Resin[8]> 395Data Not Available~21% weight loss up to 538°C375
Phenolic Resin[9][10]~460 (Decomposition Temp)Data Not Available57.5 - 73.8% (at 700°C)Data Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited for the characterization of these high-performance polymers are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition profile, and char yield of the cured polymer.[4]

Instrumentation: A standard thermogravimetric analyzer.[4]

Procedure:

  • A small, representative sample (typically 5-10 mg) of the cured polymer is placed into a TGA sample pan (e.g., platinum or alumina).[4][11]

  • The sample pan is placed onto the TGA balance, and the furnace is sealed.[4]

  • The system is purged with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.[4]

  • The sample is heated from ambient temperature to a high temperature, typically 800°C or 1000°C, at a constant heating rate, commonly 10 °C/min or 20 °C/min.[1][11]

  • The mass of the sample is continuously recorded as a function of temperature.[4]

  • Data analysis is performed to determine the onset of decomposition, the temperatures at 5% and 10% weight loss, and the final char yield.

Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) of the polymer.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small sample (typically 5-10 mg) of the cured polymer is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, typically involving a heat-cool-heat cycle, in an inert atmosphere (e.g., nitrogen). A common heating rate is 10 °C/min or 20 °C/min.[7]

  • The first heating scan is performed to erase the thermal history of the sample.

  • The sample is then cooled at a controlled rate.

  • A second heating scan is performed, and the data from this scan is used to determine the glass transition temperature, which appears as a step change in the heat flow curve.

Visualizing the Analysis and Comparison

To further clarify the workflow and the comparative nature of this analysis, the following diagrams are provided.

Thermal_Stability_Analysis_Workflow cluster_synthesis Polymer Synthesis & Curing cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison Monomer This compound Monomer Curing Curing Process Monomer->Curing + Curing Agent Polymer Cured Polymer Sample Curing->Polymer TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC TGA_Data Td5%, Td10%, Char Yield TGA->TGA_Data DSC_Data Glass Transition (Tg) DSC->DSC_Data Comparison Comparison with Alternative Polymers TGA_Data->Comparison DSC_Data->Comparison

Workflow for Thermal Stability Analysis of Phthalonitrile Polymers.

Thermal_Properties_Comparison cluster_PN Phthalonitrile Polymers cluster_Alternatives Alternative High-Performance Polymers PN_High_Td High Td (~480-520°C) Polyimide Polyimides (Td10% ~476-578°C) PN_High_Td->Polyimide Comparable Td PN_High_Char High Char Yield (>70%) Phenolic Phenolic Resins (High Char Yield) PN_High_Char->Phenolic Comparable/Higher Char Yield PN_High_Tg High Tg (>280°C) BMI Bismaleimides (Td >395°C) PN_High_Tg->BMI Comparable/Higher Tg

References

A Comparative Guide to Quantum Yield Determination for Phthalocyanines Derived from 4-Chlorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photophysical properties of phthalocyanines is paramount for their application in areas such as photodynamic therapy (PDT) and bioimaging. The quantum yield, a measure of the efficiency of photon emission (fluorescence) or singlet oxygen generation, is a critical parameter. This guide provides a comparative analysis of the quantum yields of phthalocyanines synthesized from 4-chlorophthalonitrile and its alternatives, supported by experimental data and detailed protocols.

Phthalocyanines derived from 4-substituted phthalonitriles, including this compound, offer a versatile platform for tuning photophysical and photochemical properties. The nature of the substituent at the peripheral positions of the phthalocyanine macrocycle significantly influences its electronic structure, and consequently, its fluorescence and singlet oxygen generation capabilities. While direct, extensive comparative studies on a homologous series of phthalocyanines derived solely from this compound are not abundant in publicly available literature, we can construct a valuable comparison by examining related 4-substituted zinc phthalocyanine (ZnPc) derivatives.

Comparative Analysis of Quantum Yields

The following tables summarize the fluorescence quantum yields (ΦF) and singlet oxygen quantum yields (ΦΔ) of various peripherally tetra-substituted zinc phthalocyanines. Unsubstituted ZnPc in dimethyl sulfoxide (DMSO) is a commonly used standard for these measurements.[1]

Table 1: Fluorescence Quantum Yields (ΦF) of Tetra-Substituted Zinc Phthalocyanines

Phthalocyanine DerivativePrecursorSolventΦFReference Standard (ΦF)
Unsubstituted ZnPcPhthalonitrileDMSO0.28-
Tetra-(4-hydroxyaryl) ZnPc4-Hydroxyaryl-phthalonitrileDMF~0.20 - 0.30ZnPc (0.28 in DMF)[2]
Tetra-(4-benzenesulfonamide) ZnPc4-(Benzenesulfonamide)-phthalonitrileDMF~0.25 - 0.35Unsubstituted ZnPc
Quaternized Serotonin Substituted ZnPc4-Nitrophthalonitrile & SerotoninDMSO0.42Unsubstituted ZnPc (0.18 in DMSO)[3]

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Tetra-Substituted Zinc Phthalocyanines

Phthalocyanine DerivativePrecursorSolventΦΔReference Standard (ΦΔ)
Unsubstituted ZnPcPhthalonitrileDMSO0.67-[1]
Tetra-(4-hydroxyaryl) ZnPc4-Hydroxyaryl-phthalonitrileDMFHighZnPc[2]
Zinc Phthalocyanine with Pyrazolylphenylthio linkers4-((3,5-dimethyl-1Н-pyrazol-1-yl)phenylthio)phthalonitrileDMSO, DMF, THF0.50 - 0.70Unsubstituted ZnPc[4]
Platinum(II) Sulfonyl-Substituted PhthalocyanineSulfonylphthalonitrileEthanol0.87 - 0.99ZnPc (0.4 in Ethanol)[5]

The introduction of substituents at the peripheral positions of the phthalocyanine ring generally leads to enhanced solubility and reduced aggregation, which in turn can positively influence the quantum yields. For instance, the quaternization of a serotonin-substituted ZnPc significantly increased its fluorescence quantum yield from 0.30 to 0.42 in DMSO.[3] The heavy atom effect, as seen with the platinum(II) phthalocyanine, dramatically increases the singlet oxygen quantum yield, making it a highly efficient photosensitizer for PDT.[5] Halogenated phthalocyanines, including those with chloro-substituents, are also known to exhibit good triplet yields, which is a prerequisite for efficient singlet oxygen generation.[6][7]

Experimental Protocols

Accurate determination of quantum yields is crucial for comparing the performance of different phthalocyanine derivatives. The relative method, which compares the fluorescence or photosensitized oxidation of a sample to a well-characterized standard, is a widely used and accessible technique.[8][9]

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

This protocol outlines the steps for measuring the fluorescence quantum yield of a phthalocyanine sample relative to a standard of known quantum yield (e.g., unsubstituted ZnPc).[10][11][12]

Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Phthalocyanine sample

  • Standard with known ΦF (e.g., unsubstituted ZnPc in DMSO, ΦF = 0.28)

  • High-purity solvent (e.g., DMSO, DMF)

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure Fluorescence Spectra: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • ΦF,std is the fluorescence quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Singlet Oxygen Quantum Yield (ΦΔ) Determination (Chemical Trapping Method)

This protocol describes the determination of the singlet oxygen quantum yield by monitoring the photooxidation of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF).[1][8]

Materials:

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Phthalocyanine sample (photosensitizer)

  • Standard photosensitizer with known ΦΔ (e.g., unsubstituted ZnPc in DMSO, ΦΔ = 0.67)[1]

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)

  • High-purity solvent (e.g., DMSO, DMF)

Procedure:

  • Prepare Solutions: Prepare solutions of the sample and the standard in the chosen solvent. Also, prepare a stock solution of DPBF.

  • Mix Solutions: In a cuvette, mix the photosensitizer solution with an aliquot of the DPBF stock solution. The initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be approximately 1.0.

  • Irradiation and Monitoring: Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but the DPBF does not. Record the decrease in the absorbance of DPBF at regular time intervals.

  • Data Analysis: Plot the absorbance of DPBF versus irradiation time and determine the initial rate of photooxidation from the slope of the curve.

  • Calculate Quantum Yield: The singlet oxygen quantum yield of the sample (ΦΔ,sample) is calculated using the following equation:

    ΦΔ,sample = ΦΔ,std * (Rsample / Rstd) * (Iabs,std / Iabs,sample)

    Where:

    • ΦΔ,std is the singlet oxygen quantum yield of the standard.

    • R is the initial rate of DPBF photooxidation.

    • Iabs is the rate of light absorption by the photosensitizer, which is proportional to (1 - 10-A), where A is the absorbance of the photosensitizer at the irradiation wavelength.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the synthesis and quantum yield determination processes.

Synthesis_Workflow cluster_synthesis Phthalocyanine Synthesis This compound This compound Cyclotetramerization Cyclotetramerization This compound->Cyclotetramerization Crude_Pc Crude Phthalocyanine Cyclotetramerization->Crude_Pc Metal_Salt Metal Salt (e.g., Zn(OAc)2) Metal_Salt->Cyclotetramerization Purification Purification Crude_Pc->Purification Pure_Pc Pure Phthalocyanine Purification->Pure_Pc

Synthesis of metallated phthalocyanines.

Quantum_Yield_Workflow cluster_qy Quantum Yield Determination cluster_fluorescence Fluorescence Quantum Yield (ΦF) cluster_singlet_oxygen Singlet Oxygen Quantum Yield (ΦΔ) Prep_F_Sample Prepare Sample & Standard Solutions Measure_Abs_F Measure Absorbance Prep_F_Sample->Measure_Abs_F Measure_Fluo Measure Fluorescence Spectra Measure_Abs_F->Measure_Fluo Calculate_F Calculate ΦF Measure_Fluo->Calculate_F Prep_SO_Sample Prepare Sample, Standard & DPBF Solutions Irradiate Irradiate & Monitor DPBF Absorbance Prep_SO_Sample->Irradiate Analyze_Rate Determine Rate of Photooxidation Irradiate->Analyze_Rate Calculate_SO Calculate ΦΔ Analyze_Rate->Calculate_SO

Workflow for quantum yield determination.

References

Comparative Biological Activity of 4-Chlorophthalonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 4-chlorophthalonitrile derivatives, focusing on their anticancer and antimicrobial properties. This document summarizes key experimental data, outlines detailed protocols for crucial assays, and visualizes experimental workflows and potential signaling pathways.

Introduction

Phthalonitrile derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a chlorine atom at the 4-position of the phthalonitrile scaffold can significantly influence the molecule's electronic properties and biological efficacy. This guide focuses on the biological activity screening of this compound derivatives, offering a comparative perspective on their potential as therapeutic agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various phthalonitrile derivatives, including those with chloro-substitutions.

Table 1: Anticancer Activity of Phthalonitrile and Related Derivatives (IC50 in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS Cancer)Expressed as PGI = 65.12 at 10 µMImatinib-
NCI-H460 (Non-Small Cell Lung Cancer)Expressed as PGI = 55.61 at 10 µMImatinib-
SNB-75 (CNS Cancer)Expressed as PGI = 54.68 at 10 µMImatinib-
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidLeukemia (MOLT-4, SR)< 0.01–0.02--
Colon cancer (SW-620)< 0.01–0.02--
CNS cancer (SF-539)< 0.01–0.02--
Melanoma (SK-MEL-5)< 0.01–0.02--

*PGI: Percent Growth Inhibition. Data for Imatinib can be retrieved from the NCI website[1].

Table 2: Antimicrobial Activity of Phthalonitrile and Related Derivatives (Zone of Inhibition in mm)

Compound/DerivativeMicroorganismZone of Inhibition (mm)Standard AntibioticZone of Inhibition (mm)
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 3 Enterococcus faecium E515--
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Enterococcus faecium E510--
Staphylococcus aureus ATCC 65388--
Bacillus subtilis ATCC 66839--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Petri plates

  • Muller-Hinton Agar (MHA)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic discs (positive control)

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs

Procedure:

  • Preparation of Agar Plates: Prepare MHA according to the manufacturer's instructions, sterilize, and pour into sterile Petri plates. Allow the agar to solidify.

  • Inoculation: Inoculate the surface of the MHA plates uniformly with a standardized suspension of the test microorganism using a sterile swab.

  • Well Creation: Create wells in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the dissolved this compound derivative solution into each well. A solvent control (e.g., DMSO) should also be included. Place a standard antibiotic disc as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Mandatory Visualization

Experimental and Signaling Pathway Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and a hypothesized signaling pathway potentially modulated by this compound derivatives.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_application Compound Application cluster_incubation_measurement Incubation and Measurement prepare_agar Prepare Muller-Hinton Agar Plates inoculate_plate Inoculate with Bacterial Suspension prepare_agar->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compound Add Compound Solution to Wells create_wells->add_compound incubate_24h Incubate for 24h at 37°C add_compound->incubate_24h measure_zone Measure Zone of Inhibition incubate_24h->measure_zone PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative This compound Derivative Derivative->PI3K Inhibits Derivative->Akt Inhibits Derivative->mTOR Inhibits

References

A Comparative Performance Analysis of Phthalocyanine-Based Dyes and Commercial Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of phthalocyanine-derived dyes, specifically those analogous to structures derived from 4-chlorophthalonitrile, against established commercial photosensitizers used in applications such as photodynamic therapy (PDT). The information herein is supported by experimental data from various scientific publications, with detailed methodologies provided for key evaluative experiments.

Introduction

Phthalocyanines are a class of synthetic macrocyclic compounds that have garnered significant interest as photosensitizers due to their strong absorption in the therapeutic window (600-800 nm), high quantum yields of singlet oxygen, and excellent chemical and thermal stability.[1] Their properties can be finely tuned through peripheral and axial substitutions, allowing for the optimization of their photophysical and biological characteristics. Dyes derived from substituted phthalonitriles, such as this compound, are part of this versatile family.

Commercially available photosensitizers, such as Photofrin®, Verteporfin, and Methylene Blue, are widely used in clinical and research settings.[2][3] This guide aims to provide a comparative overview of the key performance indicators of representative substituted zinc phthalocyanines versus these commercial dyes.

Data Presentation: Performance Metrics

The efficacy of a photosensitizer is primarily determined by its photophysical and photochemical properties. The following tables summarize key quantitative data for a representative substituted zinc phthalocyanine and several commercial dyes.

Note: The data presented is compiled from various sources, and experimental conditions (e.g., solvent) may vary. Direct comparison should be made with this in mind.

Table 1: Photophysical and Photochemical Properties of Photosensitizers

PhotosensitizerQ-band λmax (nm)Molar Extinction Coefficient (ε) at Q-band (M⁻¹cm⁻¹)Singlet Oxygen Quantum Yield (ΦΔ)Solvent
Representative Phthalocyanine Dye
Tetra-substituted ZnPc~680> 100,0000.56 - 0.76DMSO/DMF
Commercial Dyes
Photofrin®~630~3,0000.61 - 0.89DMF / PBS with Triton X-100
Verteporfin~689~33,000~0.70Ethanol/Liposomes
Methylene Blue~664~80,000~0.52Water/Methanol

Table 2: In Vitro Phototoxicity Data (3T3 NRU Assay)

PhotosensitizerIC50 without UV light (-UV)IC50 with UV light (+UV)Photo Irritation Factor (PIF)Classification
Representative Phthalocyanine Dye Data not availableData not availableData not availableData not available
Commercial Dyes
Chlorpromazine (Positive Control)7.0 - 90.0 µg/mL0.1 - 2.0 µg/mL> 6Phototoxic

IC50 values for many specific photosensitizers in the 3T3 NRU assay are not consistently reported in publicly available literature under standardized conditions. Chlorpromazine is the standard positive control for this assay.[4] A PIF value greater than 5 is generally considered indicative of phototoxic potential.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Synthesis of Tetra-substituted Zinc Phthalocyanine

This protocol is a general procedure for the synthesis of tetra-substituted zinc phthalocyanines from a substituted phthalonitrile, analogous to a derivative of this compound.

Materials:

  • 4-substituted phthalonitrile (e.g., 4-(trifluoromethoxy)phenoxy)phthalonitrile) (4 equivalents)

  • Anhydrous zinc acetate (Zn(OAc)₂) (1 equivalent)

  • High-boiling point solvent (e.g., n-pentanol, N,N-dimethylformamide (DMF))

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)

  • Methanol for precipitation

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 4-substituted phthalonitrile (4 eq.) and anhydrous zinc acetate (1 eq.) in the chosen high-boiling point solvent.

  • Add a catalytic amount of DBU to the mixture.

  • Heat the reaction mixture to reflux (typically 140-160°C) under an inert nitrogen atmosphere and maintain for 12-24 hours.[5] The reaction progress is often indicated by a color change to deep green or blue.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the crude phthalocyanine by adding methanol to the reaction mixture.

  • Collect the solid product by vacuum filtration and wash thoroughly with methanol to remove unreacted starting materials and byproducts.

  • Further purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of chloroform and methanol).

  • Characterize the final product using spectroscopic methods such as UV-Vis, FT-IR, NMR, and mass spectrometry.[6]

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This method uses 1,3-diphenylisobenzofuran (DPBF) as a chemical scavenger for singlet oxygen (¹O₂). The rate of DPBF photo-oxidation is monitored by the decrease in its absorbance.

Materials:

  • Photosensitizer of interest

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Standard photosensitizer with a known ΦΔ (e.g., unsubstituted Zinc Phthalocyanine, ΦΔ = 0.67 in DMSO)[7]

  • Spectrophotometrically pure solvent (e.g., DMSO, DMF)

  • Quartz cuvettes

  • Monochromatic light source (e.g., laser or filtered lamp) at a wavelength where the photosensitizer absorbs but DPBF does not.

Procedure:

  • Prepare solutions of the sample photosensitizer, the standard photosensitizer, and DPBF in the chosen solvent. The concentration of the photosensitizers should be adjusted to have a similar absorbance at the irradiation wavelength.

  • In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF is typically around 30-50 µM.

  • Irradiate the solution with the monochromatic light source while maintaining constant stirring.

  • At regular time intervals, record the UV-Vis absorption spectrum, monitoring the decrease in the absorbance of DPBF at its maximum absorption wavelength (~415-417 nm).[7]

  • The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)

    where:

    • ΦΔ_std is the singlet oxygen quantum yield of the standard.

    • k_sample and k_std are the rate constants of DPBF degradation for the sample and standard, respectively (obtained from the slope of the plot of ln(A₀/Aₜ) versus time).

    • I_abs_sample and I_abs_std are the rates of light absorption by the sample and standard, respectively.

In Vitro Phototoxicity Assay (3T3 NRU Assay)

This assay assesses the phototoxic potential of a substance based on the OECD Test Guideline 432. It compares the cytotoxicity of a chemical in the presence and absence of non-cytotoxic UV-A light.[8][9]

Materials:

  • Balb/c 3T3 mouse fibroblast cell line

  • Cell culture medium and supplements

  • Test substance (photosensitizer)

  • Neutral Red dye solution

  • 96-well cell culture plates

  • Solar simulator with a UV-A filter

  • Plate reader for measuring absorbance

Procedure:

  • Seed Balb/c 3T3 cells into two 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the test substance.

  • Replace the culture medium in both plates with the test substance dilutions. Include appropriate vehicle controls.

  • Incubate one plate in the dark for a specified period (e.g., 1 hour). This will be the "-UV" plate.

  • Expose the second plate to a non-cytotoxic dose of UV-A radiation (e.g., 5 J/cm²). This is the "+UV" plate.[8]

  • After irradiation, wash the cells in both plates and add fresh culture medium.

  • Incubate both plates for another 24 hours.

  • Assess cell viability using the Neutral Red Uptake (NRU) method. This involves incubating the cells with Neutral Red dye, followed by washing and extraction of the dye from viable cells.

  • Measure the absorbance of the extracted dye using a plate reader.

  • Calculate the concentration of the test substance that reduces cell viability by 50% (IC50) for both the -UV and +UV conditions.

  • The Photo Irritation Factor (PIF) is calculated as the ratio of the IC50 (-UV) to the IC50 (+UV). A PIF > 5 is a strong indicator of phototoxic potential.[1]

Mandatory Visualization

Photodynamic Therapy (PDT) - Type II Mechanism

The primary mechanism of action for most phthalocyanine-based photosensitizers in PDT is the Type II pathway, which involves the generation of singlet oxygen. The following diagram illustrates this process.

PDT_Mechanism cluster_PS Photosensitizer (PS) cluster_Oxygen Molecular Oxygen PS_S0 Ground State (S₀) PS_S1 Singlet Excited State (S₁) PS_S1->PS_S0 Fluorescence PS_T1 Triplet Excited State (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_S0 Phosphorescence O2_S Singlet Oxygen (¹O₂) PS_T1->O2_S Energy Transfer O2_T Triplet Oxygen (³O₂) Cell_Damage Cellular Damage (Apoptosis/Necrosis) O2_S->Cell_Damage Oxidation of Biomolecules Light Light (hν) Light->PS_S0 Absorption SOQY_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare Sample PS Solution exp1 Mix PS and DPBF in Cuvette prep1->exp1 prep2 Prepare Standard PS Solution prep2->exp1 prep3 Prepare DPBF Solution prep3->exp1 exp2 Irradiate with Monochromatic Light exp1->exp2 exp3 Monitor Absorbance Decrease of DPBF at ~417 nm exp2->exp3 an1 Plot ln(A₀/Aₜ) vs. Time exp3->an1 an2 Determine Degradation Rate Constant (k) an1->an2 an3 Calculate ΦΔ using Comparative Formula an2->an3

References

A Comparative Guide to Validating the Structure of 4-Chlorophthalonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural validation of reaction products derived from 4-Chlorophthalonitrile, a versatile precursor in the synthesis of phthalocyanines and other functional materials. We will focus on the two primary nucleophilic substitution reactions involving phenols and amines, offering a comparative analysis of their products' structural characteristics. This guide includes supporting experimental data, detailed methodologies for key validation experiments, and visual representations of reaction pathways and analytical workflows.

Introduction to this compound Reactions

This compound is a key building block in organic synthesis, primarily utilized for the preparation of substituted phthalonitrile derivatives. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The most common reactions involve the displacement of the chloro group by phenoxides (from phenols) and anilides (from amines), yielding 4-aryloxyphthalonitriles and 4-(arylamino)phthalonitriles, respectively. These products serve as crucial precursors for the synthesis of asymmetrically substituted phthalocyanines, which have applications in photodynamic therapy, catalysis, and materials science.

Comparative Data of Reaction Products

The structural validation of the reaction products of this compound with phenols and amines relies on a combination of spectroscopic techniques. Below is a summary of expected and reported data for the products of reactions with a representative phenol (phenol) and amine (aniline).

Parameter4-Phenoxyphthalonitrile4-AnilinophthalonitrileData Source(s)
Molecular Formula C₁₄H₈N₂OC₁₄H₉N₃-
Molecular Weight 220.23 g/mol 219.24 g/mol -
Typical Reaction Yield ~85-95%~70-85%[1]
¹H NMR (CDCl₃, δ ppm) 7.10-7.60 (m, 8H, Ar-H)7.00-7.70 (m, 8H, Ar-H), ~5.5 (br s, 1H, N-H)[2][3][4]
¹³C NMR (CDCl₃, δ ppm) ~110-160 (Ar-C), ~115 (CN)~110-150 (Ar-C), ~116 (CN)[2]
Mass Spec (m/z) [M+H]⁺ at 221.07[M+H]⁺ at 220.08[5][6]
FT-IR (cm⁻¹) ~2230 (C≡N stretch), ~1240 (Ar-O-Ar stretch)~2225 (C≡N stretch), ~3350 (N-H stretch)[2][6]

Experimental Protocols

Detailed methodologies for the synthesis and structural validation are crucial for reproducible research. The following are generalized protocols for the synthesis and key analytical techniques.

Synthesis of 4-Phenoxyphthalonitrile
  • Materials: this compound, phenol, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of phenol in DMF, add anhydrous K₂CO₃.

    • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

    • Add this compound to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • The precipitate is filtered, washed with water, and dried.

    • Recrystallize the crude product from ethanol to obtain pure 4-phenoxyphthalonitrile.

Synthesis of 4-Anilinophthalonitrile
  • Materials: this compound, aniline, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound in DMF, add aniline and K₂CO₃.

    • Heat the reaction mixture to 120-140 °C.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and pour it into acidic water (e.g., 1M HCl) to neutralize excess aniline.

    • The precipitate is filtered, washed with water, and dried.

    • Purify the crude product by column chromatography on silica gel.

Structural Validation Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the aromatic protons and the N-H proton (for the aniline product). The carbon spectrum should show the correct number of aromatic carbons and the characteristic nitrile carbon signal.[7]

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8]

    • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight of the product.[5][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.

    • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Analysis: Identify the characteristic absorption bands for the nitrile group (C≡N) and the ether (Ar-O-Ar) or secondary amine (N-H) functional groups.

Visualizing Reaction Pathways and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Reaction_Pathway This compound This compound 4-Phenoxyphthalonitrile 4-Phenoxyphthalonitrile This compound->4-Phenoxyphthalonitrile K2CO3, DMF 4-Anilinophthalonitrile 4-Anilinophthalonitrile This compound->4-Anilinophthalonitrile K2CO3, DMF Phenol Phenol Phenol->4-Phenoxyphthalonitrile Aniline Aniline Aniline->4-Anilinophthalonitrile

Caption: Reaction pathways for the synthesis of 4-Phenoxyphthalonitrile and 4-Anilinophthalonitrile.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Reaction Reaction Purification Purification Reaction->Purification NMR NMR Purification->NMR MS MS Purification->MS FT-IR FT-IR Purification->FT-IR Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation FT-IR->Structure Confirmation

Caption: A generalized workflow for the synthesis and structural validation of this compound reaction products.

Conclusion

The structural validation of reaction products from this compound with phenols and amines is a well-established process employing a suite of standard analytical techniques. While both reaction types yield valuable phthalocyanine precursors, the choice of nucleophile can influence reaction conditions and yields. The comparative data and standardized protocols provided in this guide offer a valuable resource for researchers in the field, facilitating the efficient and accurate characterization of these important compounds.

References

Safety Operating Guide

Proper Disposal of 4-Chlorophthalonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chlorophthalonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 5732-53-6) was not located. The following guidance is based on the safety data of structurally similar compounds, such as other chlorinated and nitrated phthalonitriles, and general principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to ensure full compliance with local, state, and federal regulations.

Core Safety and Disposal Information

The following table summarizes critical data for chlorinated and nitrated phthalonitrile compounds, which are structurally analogous to this compound. This information is vital for safe handling and emergency preparedness.

ParameterInformationCitation
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, lab coat. A respirator may be required if dust formation is likely.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.
Hazardous Decomposition Products Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and hydrogen cyanide.
Primary Disposal Method Incineration by a licensed and approved hazardous waste disposal company.

Procedural Guidance for Disposal

The disposal of this compound must be handled systematically to ensure safety and regulatory compliance. The following step-by-step protocol outlines the necessary procedures for laboratory personnel.

Personal Protective Equipment (PPE) and Preparation:
  • Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields. If there is a risk of dust formation, a respirator is required.

  • Prepare a designated area for waste

Personal protective equipment for handling 4-Chlorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chlorophthalonitrile. Adherence to these procedures is critical for mitigating potential risks.

Hazard Summary and Personal Protective Equipment (PPE)

Given the chemical structure of this compound, it should be treated as a hazardous substance with potential for acute toxicity if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may lead to respiratory irritation.[1][2] The recommended PPE is summarized below.

PPE CategorySpecification
Eye Protection Chemical safety goggles with side shields are mandatory.[3] A face shield should be worn in addition to goggles when there is a risk of splashing.
Hand Protection Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended.[3] Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the chemical.
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood to avoid dust inhalation.[3] If there is a potential for dust or aerosol generation and a fume hood is not available, a NIOSH-approved respirator with particulate filters is necessary.
Body Protection A lab coat must be worn at all times. For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Designate a specific area within the fume hood for handling this compound.

  • Assemble all necessary equipment and reagents before introducing the chemical.

  • Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.

2. Handling:

  • Always wear the appropriate PPE as detailed in the table above.[1]

  • Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to minimize the generation of dust.[3]

  • When transferring the compound, use a spatula or other appropriate tool to avoid spillage.

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

3. Spill Management:

  • In the event of a small spill within the fume hood, use an absorbent material to contain it.

  • Carefully sweep up the spilled solid, avoiding dust creation, and place it in a sealed container for hazardous waste disposal.[2]

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

1. Waste Collection:

  • Use a dedicated, clearly labeled, and sealed container for all solid waste, including contaminated gloves, weighing papers, and disposable labware.[3]

  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.

2. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

3. Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal A Verify Fume Hood and Safety Equipment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh and Transfer This compound B->C D Perform Experimental Procedure C->D E Clean Work Area and Equipment D->E F Remove and Dispose of Contaminated PPE E->F G Collect Waste in Labeled, Sealed Container F->G H Store Waste in Designated Hazardous Waste Area G->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorophthalonitrile
Reactant of Route 2
Reactant of Route 2
4-Chlorophthalonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.